molecular formula C8H8FNO B1340902 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 898832-40-1

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1340902
CAS No.: 898832-40-1
M. Wt: 153.15 g/mol
InChI Key: TUSAJTKBOABBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSAJTKBOABBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585698
Record name 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898832-40-1
Record name 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzoxazines in Modern Drug Discovery

The benzo[b]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds and advanced materials.[1][2] The introduction of a fluorine atom onto this scaffold, as seen in 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, significantly modulates its physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] This guide provides a comprehensive technical overview of the molecular structure, synthesis, and reactivity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, with a focus on its role as a key building block for researchers, medicinal chemists, and drug development professionals. This molecule is particularly noted for its utility in the synthesis of compounds targeting the central nervous system, such as antidepressants and antipsychotics.[4][5]

Molecular Structure and Conformational Analysis

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a bicyclic heterocyclic compound featuring a benzene ring fused to a partially saturated oxazine ring.[3] The fluorine atom is specifically positioned at the 8-position of the aromatic ring.

Core Structural Features

The fundamental architecture of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is defined by the fusion of a fluorinated benzene ring with a six-membered dihydro-1,4-oxazine ring.[3] This arrangement imparts a unique combination of aromaticity and aliphatic character, influencing its reactivity and three-dimensional shape. The dihydro configuration of the oxazine ring is a key feature that affects its conformational flexibility.[1][3]

PropertyValueSource(s)
Molecular Formula C₈H₈FNO[3][5]
Molecular Weight 153.15 g/mol [3][5]
CAS Number 898832-40-1[3]
Boiling Point 237.7°C[5]
Physical Form Liquid[6]
Conformational Insights

Caption: 2D representation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Synthesis and Purification

The synthesis of 3,4-dihydro-2H-benzo[b]oxazines can be achieved through several established routes, most commonly involving the condensation of a substituted 2-aminophenol with an appropriate electrophile.

Representative Synthetic Protocol

While a specific protocol for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is not widely published, a plausible and efficient synthesis can be adapted from established methods for analogous benzoxazines.[8][9] A common approach involves the reductive amination of a fluorinated salicylaldehyde followed by cyclization.

Step 1: Reductive Amination

A solution of 3-fluoro-2-hydroxybenzaldehyde and a suitable amine (e.g., ammonia or a protected amine) in a protic solvent like methanol is treated with a reducing agent such as sodium borohydride. This reaction forms the corresponding aminomethyl phenol intermediate.

Step 2: Cyclization

The intermediate from Step 1 is then cyclized to form the oxazine ring. This is typically achieved by reacting the aminomethyl phenol with a one-carbon electrophile, such as formaldehyde or paraformaldehyde, often under mild heating.[8]

start 3-Fluoro-2-hydroxybenzaldehyde + Amine step1 Reductive Amination (e.g., NaBH4, MeOH) start->step1 intermediate 2-(Aminomethyl)-6-fluorophenol Intermediate step1->intermediate step2 Cyclization (e.g., Formaldehyde, heat) intermediate->step2 end 8-Fluoro-3,4-dihydro-2H- benzo[b]oxazine step2->end

Caption: Generalized synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine as a liquid.[9]

Spectroscopic Characterization (Predicted)

Definitive, published spectroscopic data for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is scarce. However, based on the known spectra of analogous fluorinated and non-fluorinated benzoxazines, the following characteristic signals can be predicted.[4][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methylene protons of the oxazine ring (at positions 2 and 4) would likely appear as multiplets in the upfield region. The N-H proton would present as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms. The carbons attached to the fluorine, oxygen, and nitrogen atoms would show characteristic chemical shifts. Carbon-fluorine coupling (J-coupling) would be observable for the aromatic carbons near the fluorine atom.[4]

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, providing a clear indication of the fluorine's chemical environment.[10][11]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the benzene ring, and C-O and C-N stretching vibrations of the oxazine ring. A strong C-F stretching band is also anticipated.[12]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (153.06 g/mol ).

Reactivity and Chemical Transformations

The chemical reactivity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is characterized by the interplay between the electron-withdrawing fluorine atom, the nucleophilic nitrogen of the oxazine ring, and the aromatic system.

  • N-Alkylation/N-Arylation: The secondary amine within the oxazine ring is a key site for functionalization. It can readily undergo reactions such as alkylation, acylation, and arylation to introduce a wide variety of substituents. These modifications are fundamental to building a library of derivatives for structure-activity relationship (SAR) studies.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the position of substitution will be directed by both the activating amino and alkoxy groups and the deactivating, ortho-para directing fluorine atom.

  • Ring-Opening Reactions: Under certain conditions, such as strong acid or heat, the oxazine ring can undergo ring-opening polymerization, a property exploited in the synthesis of polybenzoxazine resins.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold is a valuable starting material for the synthesis of a diverse range of pharmacologically active molecules.

Central Nervous System (CNS) Agents

Derivatives of this scaffold have been extensively explored for their potential as CNS agents. The structural features of the benzoxazine ring system are well-suited for interaction with various receptors and transporters in the brain. The strategic placement of the fluorine atom can enhance blood-brain barrier penetration and improve the metabolic stability of the resulting drug candidates.[4][5]

Neuroprotective Agents

Studies on related 8-amino-1,4-benzoxazine derivatives have demonstrated their potential as neuroprotective antioxidants.[13] These compounds show promise in protecting neuronal cells from oxidative stress-induced degeneration, suggesting a potential therapeutic avenue for neurodegenerative diseases.

cluster_core Core Scaffold cluster_applications Therapeutic Applications core 8-Fluoro-3,4-dihydro-2H- benzo[b]oxazine cns CNS Agents (Antidepressants, Antipsychotics) core->cns neuro Neuroprotective Agents (Antioxidants) core->neuro cancer Anticancer Agents (Hypoxia-targeted) core->cancer

Caption: Key therapeutic applications of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine derivatives.

Anticancer Research

The benzoxazine core has also been investigated for the development of anticancer agents. For instance, certain 2H-benzo[b][4][14]oxazine derivatives have been designed as hypoxia-targeted compounds for cancer therapy.[15]

Safety and Handling

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a dry, well-ventilated place at room temperature.[5][6]

Conclusion

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a synthetically versatile and pharmaceutically relevant molecule. Its unique structural and electronic properties, conferred by the fluorinated benzoxazine core, make it an invaluable building block in the design and synthesis of novel therapeutic agents, particularly for CNS disorders and neurodegenerative diseases. This guide has provided a detailed overview of its molecular structure, synthesis, reactivity, and applications, offering a solid foundation for researchers and drug development professionals working with this important chemical entity. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its utility in medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of a fluorine atom on the benzoxazine scaffold imparts unique physicochemical properties, making it a valuable building block for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document delves into the plausible synthetic pathways, offering field-proven insights into the experimental nuances and the rationale behind procedural choices. It is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Introduction: The Significance of Fluorinated Benzoxazines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged scaffold found in a variety of biologically active compounds. The targeted synthesis of the 8-fluoro isomer represents a sophisticated approach to fine-tuning the pharmacological profile of potential drug candidates. Notably, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine serves as a crucial precursor for the synthesis of innovative antidepressants and antipsychotic agents, highlighting its importance in the pharmaceutical industry.

Table 1: Physicochemical Properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

PropertyValue
IUPAC Name 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS Number 898832-40-1
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Boiling Point 237.7 °C at 760 mmHg
Storage Room temperature, dry conditions

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine can be approached through several strategic disconnections. A logical and industrially scalable approach involves the formation of the oxazine ring from a suitably substituted aminophenol precursor.

G target 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine intermediate1 N-(2-hydroxyethyl)-2-amino-3-fluorophenol target->intermediate1 Intramolecular Cyclization (Dehydration) precursor1 2-Amino-3-fluorophenol intermediate1->precursor1 N-Alkylation precursor2 2-Chloroethanol or Ethylene Oxide intermediate1->precursor2

Figure 1: Retrosynthetic analysis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

This retrosynthetic analysis highlights two principal stages:

  • Synthesis of the Key Precursor: The synthesis of 2-amino-3-fluorophenol is the foundational step.

  • Formation of the Oxazine Ring: This involves the introduction of a two-carbon unit onto the amino group of 2-amino-3-fluorophenol, followed by an intramolecular cyclization.

Synthesis of the Key Precursor: 2-Amino-3-fluorophenol

A reliable and scalable synthesis of 2-amino-3-fluorophenol is paramount. A common and effective method starts from the readily available 1,3-difluoro-2-nitrobenzene.[1]

Reaction Pathway

G start 1,3-Difluoro-2-nitrobenzene step1_reagent MeONa / MeOH start->step1_reagent intermediate1 1-Fluoro-3-methoxy-2-nitrobenzene start->intermediate1 Nucleophilic Aromatic Substitution step2_reagent BBr₃ / CH₂Cl₂ intermediate1->step2_reagent intermediate2 3-Fluoro-2-nitrophenol intermediate1->intermediate2 Demethylation step3_reagent H₂ / Pd/C intermediate2->step3_reagent product 2-Amino-3-fluorophenol intermediate2->product Reduction

Figure 2: Synthesis pathway for 2-Amino-3-fluorophenol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene [1]

  • To a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L), a solution of sodium methoxide (0.69 mol, prepared from 15.9 g of sodium metal in 200 mL of methanol) is added slowly at 0 °C.

  • The reaction mixture is stirred at room temperature for approximately 15 hours.

  • The mixture is then concentrated, and the residue is diluted with ethyl acetate.

  • The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-2-nitrophenol [1]

  • A solution of boron tribromide in dichloromethane is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) at -40 °C.

  • The reaction mixture is stirred for about 15 hours.

  • The mixture is then slowly poured into ice water and extracted with ethyl acetate.

  • The combined organic layers are washed with a 5% sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford 3-fluoro-2-nitrophenol.

Step 3: Synthesis of 2-Amino-3-fluorophenol [1]

  • 3-Fluoro-2-nitrophenol (38 g, 0.24 mol) is dissolved in ethanol, and 10% palladium on carbon (5 g) is added.

  • The reaction flask is evacuated and placed under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • The reaction mixture is filtered through a pad of silica gel and washed with ethanol.

  • The combined filtrate and washings are concentrated under vacuum to give 2-amino-3-fluorophenol, which can often be used in the next step without further purification.

Formation of the Benzoxazine Ring: Proposed Synthetic Pathway

Proposed Reaction Pathway

G start 2-Amino-3-fluorophenol step1_reagent 2-Chloroethanol / Base start->step1_reagent intermediate N-(2-hydroxyethyl)-2-amino-3-fluorophenol start->intermediate N-Alkylation step2_reagent Acid catalyst / Heat intermediate->step2_reagent product 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine intermediate->product Intramolecular Cyclization (Dehydration)

Figure 3: Proposed synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Rationale and Experimental Considerations

The synthesis of N-(2-hydroxyethyl) amino acids from amino acids and 2-chloroethanol under basic conditions is a well-documented transformation.[2] This principle can be logically extended to the N-alkylation of 2-amino-3-fluorophenol.

Step 1: N-Alkylation of 2-Amino-3-fluorophenol

  • Choice of Reagents: 2-Chloroethanol is a suitable and cost-effective two-carbon electrophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aminophenol, increasing its nucleophilicity.

  • Reaction Conditions: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be appropriate. The reaction temperature would likely be elevated to facilitate the substitution reaction.

  • Causality: The fluorine atom at the 3-position is electron-withdrawing, which slightly reduces the nucleophilicity of the amino group. Therefore, moderately forcing conditions (e.g., heating) might be necessary to achieve a good yield.

Step 2: Intramolecular Cyclization

  • Mechanism: The resulting N-(2-hydroxyethyl)-2-amino-3-fluorophenol intermediate can undergo an acid-catalyzed intramolecular cyclization. Protonation of the hydroxyl group facilitates its departure as a water molecule, followed by the nucleophilic attack of the phenolic oxygen onto the resulting carbocation or an SN2-type displacement to form the oxazine ring.

  • Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid would be effective.

  • Reaction Conditions: The reaction is typically carried out with heating in a suitable solvent to drive the dehydration process.

An alternative approach for the introduction of the N-(2-hydroxyethyl) moiety could involve the use of ethylene oxide.[3][4] However, this reagent is a gas and requires specialized handling, making the 2-chloroethanol route more practical for many laboratory settings.

Conclusion and Future Perspectives

References

An In-depth Technical Guide to the Identification of Potential Biological Targets for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for novel therapeutic development. As a member of the benzoxazine class of heterocyclic compounds, it is situated within a chemical space known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] However, the specific molecular targets through which this particular molecule exerts its effects remain uncharacterized. This guide outlines a comprehensive, multi-phase strategic workflow for the de-novo identification and validation of its biological targets. By integrating computational, proteomic, and cell-based methodologies, this framework provides a robust pathway from a bioactive compound to a validated mechanism of action, embodying the principles of modern drug discovery. We will proceed with an evidence-based, hypothesis-driven approach, detailing the causality behind each experimental choice to ensure a self-validating and rigorous scientific process.

Introduction to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and the Imperative of Target Identification

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a fluorinated derivative of the benzoxazine heterocyclic system. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While the broader benzoxazine family has been associated with various pharmacological properties, the precise biological interacting partners of this specific analog are not documented in current literature.[2][3][4]

The identification of a drug's molecular target is a cornerstone of therapeutic development. It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, provides biomarkers for patient stratification, and anticipates potential on- and off-target toxicities. This document serves as a technical and strategic guide for a research program aimed at elucidating the biological targets of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Phase I: Hypothesis Generation and Unbiased Target Discovery

Without prior knowledge of the compound's specific activity, the initial phase must cast a wide net to capture a broad range of potential interactions. This is achieved by combining computational predictions with large-scale, unbiased experimental screens.

In Silico Target Prediction: A Computational First Look

Before initiating wet-lab experiments, computational methods can efficiently scan the entire proteome for potential binding partners, generating a preliminary, hypothesis-generating dataset.

Rationale: Computational approaches, such as reverse docking, leverage the three-dimensional structure of the compound to predict its binding affinity against a library of known protein structures.[2] This method is cost-effective and can rapidly prioritize potential target classes for further investigation.

Experimental Protocol: Reverse Docking and Target Prediction

  • Compound Preparation: Generate a high-quality 3D conformation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.

  • Target Database Selection: Utilize a comprehensive protein structure database, such as the Protein Data Bank (PDB), filtered for human proteins with well-defined binding pockets.

  • Docking Simulation: Employ a reverse docking platform (e.g., PharmMapper, idTarget) to systematically dock the compound into the binding sites of the selected protein targets.

  • Scoring and Ranking: The software will calculate binding scores for each protein-ligand interaction based on parameters like binding energy and geometric complementarity. Rank the potential targets based on these scores.

  • Pathway Analysis: Submit the top-ranked protein hits to a pathway analysis tool (e.g., KEGG, Reactome) to identify over-represented biological pathways, which may suggest a primary mechanism of action.

cluster_0 Computational Target Prediction Workflow Compound_3D_Structure 3D Structure of 8-Fluoro-benzo[b]oxazine Reverse_Docking Reverse Docking Simulation Compound_3D_Structure->Reverse_Docking Protein_Database Protein Structure Database (e.g., PDB) Protein_Database->Reverse_Docking Scoring Binding Score Calculation & Ranking Reverse_Docking->Scoring Pathway_Analysis Pathway Enrichment Analysis Scoring->Pathway_Analysis Target_List Prioritized List of Potential Targets Pathway_Analysis->Target_List

Caption: Workflow for in silico prediction of biological targets.

Affinity Chromatography-Mass Spectrometry (AP-MS): Pulling Down the Targets

AP-MS is a powerful chemical proteomics technique for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1][5]

Rationale: This method provides direct physical evidence of a drug-protein interaction. By immobilizing the compound of interest, it is used as "bait" to capture its interacting proteins. Subsequent identification by mass spectrometry yields high-confidence candidates.

Experimental Protocol: AP-MS Target Identification

  • Chemical Probe Synthesis: Synthesize an analog of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) or an affinity tag (e.g., biotin). It is critical to ensure that the modification does not abrogate the compound's biological activity, which should be confirmed in a relevant phenotypic assay.[6][7]

  • Immobilization: Covalently attach the chemical probe to a solid support, such as sepharose or magnetic beads.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate under conditions that preserve protein structure and function.

  • Affinity Pulldown:

    • Incubate the immobilized probe with the cell lysate to allow for binding.

    • As a crucial control, perform a parallel incubation with beads that have not been coupled to the probe (mock beads) and another with beads where binding is competed by an excess of the free, unmodified 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.[8]

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldowns.

cluster_1 Affinity Pulldown-Mass Spectrometry Workflow Probe_Synthesis Synthesize & Immobilize Chemical Probe Lysate_Incubation Incubate with Cell Lysate Probe_Synthesis->Lysate_Incubation Washing Wash to Remove Non-specific Binders Lysate_Incubation->Washing Elution Elute Bound Proteins Washing->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Identify Enriched Proteins (Target Candidates) LC_MS->Data_Analysis

Caption: Workflow for AP-MS based target identification.

CRISPR-Based Genetic Screens: Linking Genotype to Drug Sensitivity

CRISPR screens are a functional genomics tool that can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[9][10][11] This can reveal not only the direct target but also key pathway components.

Rationale: The central principle is that knocking out the gene of a drug's target will often make the cell resistant to the drug's effects. Conversely, knocking out a gene that confers resistance can sensitize the cell.

Conceptual Workflow: CRISPR Screen for Target Deconvolution

  • Library Transduction: Introduce a genome-wide pooled CRISPR knockout library into a population of cells.

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

  • Selection: Cells in which the knockout of a specific gene confers resistance will survive and proliferate.

  • Sequencing: Isolate genomic DNA from the surviving cell population and use next-generation sequencing to identify which guide RNAs (and therefore which gene knockouts) are enriched.

  • Hit Identification: The genes whose knockout confers the most significant resistance are strong candidates for being the drug's target or essential for its activity.

cluster_2 CRISPR Screen Conceptual Workflow Library Introduce Genome-Wide CRISPR Library into Cells Treatment Treat with 8-Fluoro-benzo[b]oxazine Library->Treatment Selection Resistant Cells Survive and Proliferate Treatment->Selection Sequencing Sequence gRNAs from Surviving Population Selection->Sequencing Analysis Identify Enriched gRNAs (Target Candidates) Sequencing->Analysis

Caption: Conceptual workflow for a CRISPR-based genetic screen.

Phase II: Target Validation and Mechanistic Confirmation

The candidate proteins identified in Phase I must be rigorously validated to confirm they are bona fide targets and to understand the functional consequences of their engagement by the compound.

Focused Target Class Screening

Based on the results from Phase I, focused screening against specific protein families can provide quantitative data on potency and selectivity. For instance, if multiple kinases are identified, a broad kinome screen is warranted.

Rationale: Commercial screening services offer panels of hundreds of kinases, G-protein coupled receptors (GPCRs), or other target classes.[3][4][12][13] These screens provide quantitative measures of inhibition (e.g., IC50 or Kd values) and reveal the selectivity profile of the compound across a large, related family of proteins.

Data Presentation: Hypothetical Kinome Screen Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target Family
PI3Kα95%50Lipid Kinase
mTOR88%120PIKK
AKT175%450AGC Kinase
MEK112%>10,000STE Kinase
CDK25%>10,000CMGC Kinase

This table represents example data that would be generated from a kinome screen, highlighting a potent and selective inhibitor of PI3Kα.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein within the complex environment of an intact cell or cell lysate.[14][15]

Rationale: The principle of CETSA is that ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with the compound and measuring the amount of soluble target protein remaining, one can directly confirm target engagement.[16][17]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or varying concentrations of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine for a defined period.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of the specific candidate protein remaining in the soluble fraction by Western blot using a target-specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

cluster_3 Cellular Thermal Shift Assay (CETSA) Workflow Treatment Treat Intact Cells with Compound Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Lysis Lyse Cells & Pellet Aggregated Proteins Heating->Lysis Western_Blot Analyze Soluble Fraction by Western Blot Lysis->Western_Blot Analysis Plot Melt Curve to Confirm Target Stabilization Western_Blot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cell-Based Functional Assays: Linking Target to Phenotype

The final step is to demonstrate that engagement of the validated target by the compound leads to a measurable change in cellular function that is consistent with the observed phenotype.

Rationale: This step connects the molecular interaction (target binding) to the biological outcome. The specific assay will depend on the identity of the validated target.[18][19][20]

Example Protocol: PI3K Pathway Functional Assay (Assuming PI3Kα was validated by CETSA)

  • Cell Culture: Culture a cell line known to have active PI3K signaling (e.g., MCF-7 breast cancer cells).

  • Compound Treatment: Treat the cells with increasing concentrations of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine for a suitable time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform a Western blot to measure the phosphorylation status of downstream effectors of PI3K, such as Akt (at Ser473) and S6 ribosomal protein.

  • Data Interpretation: A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm that the compound inhibits the PI3K signaling pathway in cells, consistent with direct binding to PI3Kα.

cluster_4 Hypothetical PI3K Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3Kα Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (p-AKT) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 8-Fluoro-benzo[b]oxazine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Data Synthesis and Conclusion

The strength of this multi-faceted approach lies in the convergence of evidence. A high-confidence target will be one that is identified through one or more unbiased methods (AP-MS, CRISPR screen), whose direct binding is confirmed biophysically in a cellular context (CETSA), and whose engagement leads to a predictable functional outcome in a cell-based assay. This systematic and self-validating workflow provides the highest degree of confidence in target identification, paving the way for a successful drug development program. By following this guide, researchers can effectively de-orphanize 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and unlock its therapeutic potential.

References

An In-Depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: Synthesis, History, and Scientific Context

An In-Depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine: Synthesis, History, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific isomer is not prominent in the literature, its existence is a logical extension of the systematic exploration of fluorinated benzoxazines. This guide synthesizes information from the broader field to present a probable historical context, a detailed, scientifically-grounded synthetic pathway with experimental protocols, and an analysis of the compound's structural and functional significance. The strategic incorporation of a fluorine atom at the 8-position of the benzoxazine scaffold is discussed in the context of its profound impact on physicochemical and biological properties, a cornerstone of modern drug discovery and advanced material design.

Introduction: The Strategic Value of Fluorinated Benzoxazines

Benzoxazines are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazine ring.[3] The 3,4-dihydro-2H-benzo[b][1][2]oxazine core, in particular, is a privileged scaffold found in numerous biologically active molecules and high-performance polymers.[4][5] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, pKa, and binding interactions with biological targets.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 898832-40-1), represents a specific application of this fluorination strategy. Its history is not that of a singular, celebrated discovery but is intertwined with the broader, systematic development of fluorinated heterocyclic libraries for screening in drug discovery programs and for creating advanced polymers with desirable characteristics like low dielectric constants and high thermal stability. This molecule is a valuable building block, primarily utilized in pharmaceutical research as a precursor for compounds targeting the central nervous system, such as antidepressants, and for the synthesis of novel bioactive agents.[7]

Postulated History and Rationale for Synthesis

The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine was likely driven by research initiatives focused on creating libraries of substituted benzoxazines for structure-activity relationship (SAR) studies. In such programs, chemists systematically modify a core scaffold at various positions to observe the effect on biological activity.

The rationale for placing a fluorine atom at the 8-position can be understood through several key chemical principles:

  • Electronic Modulation: The strongly electron-withdrawing nature of fluorine at the 8-position directly influences the electron density of the adjacent nitrogen atom (at position 4) and the aromatic ring. This can alter the compound's basicity and its ability to participate in hydrogen bonding or other non-covalent interactions with protein targets.

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, which can be critical for achieving a precise fit within a biological target's binding pocket.

Given these considerations, the synthesis of the 8-fluoro isomer would have been a logical step in any research program exploring the therapeutic potential of the benzoxazine scaffold.

Synthetic Pathway and Experimental Protocols

Gcluster_0Stage 1: Precursor Synthesiscluster_1Stage 2: Heterocycle Formationcluster_2Stage 3: Final ReductionA1,3-Difluoro-2-nitrobenzeneB1-Fluoro-3-methoxy-2-nitrobenzeneA->BMeONa, MeOHC3-Fluoro-2-nitrophenolB->CBBr3, DCMD2-Amino-3-fluorophenolC->DH2, Pd/CE2-Amino-3-fluorophenolFN-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamideE->FChloroacetyl chloride, BaseG8-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneF->GBase (e.g., K2CO3), Heat(Intramolecular Williamson Ether Synthesis)H8-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneI8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazineH->IReducing Agent (e.g., LiAlH4, THF)

Figure 1: Proposed three-stage synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Stage 1: Synthesis of the Key Precursor, 2-Amino-3-fluorophenol[8]

The availability of the correctly substituted aminophenol is critical. This multi-step synthesis starts from a commercially available difluoronitrobenzene.

Protocol 1.1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene

  • Prepare a solution of sodium methoxide (0.69 mol) by carefully adding sodium metal (15.9 g) to methanol (200 mL) in an ice bath.

  • In a separate flask, dissolve 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) and cool to 0°C.

  • Slowly add the sodium methoxide solution to the nitrobenzene solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for 15 hours.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the product.

Protocol 1.2: Synthesis of 3-Fluoro-2-nitrophenol

  • Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) and cool to -40°C.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

  • Stir the mixture for approximately 15 hours, allowing it to warm to room temperature.

  • Carefully pour the reaction mixture into ice water (500 mL).

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with 5% NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the nitrophenol.

Protocol 1.3: Synthesis of 2-Amino-3-fluorophenol

  • Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 g).

  • Evacuate the flask and place the mixture under a hydrogen atmosphere (1 atm).

  • Stir at room temperature for 3 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with ethanol.

  • Combine the filtrate and washings and concentrate under vacuum to obtain 2-amino-3-fluorophenol, which can be used in the next step without further purification.

Stage 2: Formation of the Benzoxazinone Ring

This stage involves the acylation of the amine followed by an intramolecular cyclization to form the heterocyclic core.

Protocol 2.1: Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Dissolve 2-amino-3-fluorophenol (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, along with a non-nucleophilic base like triethylamine or DBU (1.1 eq.).

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.05 eq.) dropwise to the solution.[8][9] The amine is more nucleophilic than the phenol, leading to selective N-acylation.

  • Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material, forming the intermediate N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide.

  • Add a stronger base, such as potassium carbonate (K₂CO₃, 2-3 eq.), and heat the mixture to reflux.

  • This second step effects an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, displacing it and closing the six-membered ring.

  • After cooling, filter off the inorganic salts and concentrate the solvent. Purify the residue by column chromatography or recrystallization to yield the benzoxazinone.

Stage 3: Reduction to the Final Product

The final step is the reduction of the amide (lactam) carbonyl group within the oxazinone ring to a methylene group.

Protocol 3.1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 2-3 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature or gentle reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography to obtain the final compound, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Physicochemical Properties and Characterization Data

The introduction of the fluorine atom at the 8-position imparts specific characteristics to the molecule. Below is a table summarizing its key properties and expected spectroscopic data, inferred from analysis of the parent compound and similarly substituted benzoxazines.[4][10]

PropertyValue / Expected Data
CAS Number 898832-40-1
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Appearance Expected to be an off-white to pale yellow solid
¹H NMR Aromatic Protons (3H): Complex multiplet signals expected in the range of δ 6.5-7.0 ppm. The fluorine at C8 will cause splitting (J-coupling) of the adjacent proton at C7. -OCH₂- (2H): A triplet expected around δ 4.2-4.4 ppm. -NCH₂- (2H): A triplet expected around δ 3.4-3.6 ppm. -NH- (1H): A broad singlet, chemical shift is solvent-dependent.
¹³C NMR Aromatic Carbons (6C): Signals expected between δ 110-150 ppm. The carbon attached to fluorine (C8) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will show smaller two- and three-bond couplings. -OCH₂- (1C): Signal expected around δ 65-68 ppm. -NCH₂- (1C): Signal expected around δ 42-45 ppm.
FT-IR (cm⁻¹) N-H Stretch: A sharp peak around 3350-3400 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹. C-O-C Asymmetric Stretch: A strong peak around 1220-1260 cm⁻¹. C-F Stretch: A strong peak in the fingerprint region, typically 1000-1100 cm⁻¹.

Applications and Future Outlook

8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is primarily a research chemical and a key intermediate in drug discovery. Its structure is a component of more complex molecules designed as:

  • CNS Agents: The benzoxazine scaffold is common in compounds targeting serotonin (5-HT) receptors, making it relevant for developing antidepressants and anxiolytics.[11]

  • Anticancer Agents: Certain benzoxazine derivatives have been investigated as hypoxia-targeted compounds for cancer therapeutics.[12]

  • Neuroprotective Agents: The 1,4-benzoxazine core has been explored for the development of neuroprotective antioxidants.

The future of this compound lies in its continued use as a versatile scaffold. The 8-fluoro substitution provides a specific set of properties that medicinal chemists can exploit. As synthetic methodologies become more advanced, we can expect to see this and other specifically fluorinated isomers incorporated into increasingly complex and targeted therapeutic agents. In materials science, while less common for this specific isomer, the principles of using fluorinated benzoxazines to create high-performance polymers remain a viable and active area of research.

Conclusion

The story of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is not one of a single moment of discovery but of its emergence from the systematic and logical progression of synthetic and medicinal chemistry. By understanding the fundamental principles of benzoxazine synthesis and the strategic role of fluorine in molecular design, we can construct a comprehensive technical profile of this important chemical building block. The detailed synthetic protocols provided herein offer a practical guide for researchers, while the discussion of its properties and applications underscores its value to the scientific community. This guide serves as a consolidated reference, bridging the gap left by the absence of a dedicated historical record and providing a solid foundation for future research and development.

An In-depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold

The 3,4-dihydro-2H-benzo[b]oxazine core is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds.[1][2] Its inherent structural features offer a versatile platform for derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide focuses on a specific, yet profoundly impactful, modification of this scaffold: the introduction of a fluorine atom at the 8-position.

The strategic placement of fluorine in drug candidates is a cornerstone of modern medicinal chemistry.[3] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, this halogen can significantly modulate a molecule's physicochemical and pharmacological properties. These alterations can manifest as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[3] This guide will provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine derivatives, offering insights for researchers and drug development professionals working at the forefront of pharmaceutical innovation.

I. Synthetic Strategies and Mechanistic Considerations

The synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine core and its derivatives can be approached through several established routes, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

A. Classical Approach: Reductive Amination and Cyclization

A common and reliable method for the synthesis of 3,4-dihydro-2H-benzo[b]oxazines involves a multi-step sequence commencing with a reductive amination followed by cyclization. This approach offers good control over the introduction of substituents on the nitrogen atom of the oxazine ring.

Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

This protocol outlines a representative synthesis of the parent 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Step 1: Imine Formation

  • To a solution of 3-fluorosalicylaldehyde (1.0 eq) in methanol, add the desired primary amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reduction to Secondary Amine

  • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-substituted 2-amino-6-fluorophenol derivative.

Step 3: Cyclization to the Benzoxazine Ring

  • Dissolve the N-substituted 2-amino-6-fluorophenol derivative in a suitable solvent such as methanol or toluene.

  • Add an aqueous solution of formaldehyde (37%, 2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine derivative.[4]

Causality Behind Experimental Choices: The three-step approach provides a high degree of control. The initial imine formation is a straightforward condensation reaction. The subsequent reduction with a mild reducing agent like NaBH₄ is selective for the imine and avoids reduction of the aromatic ring. The final cyclization with formaldehyde is a classic Mannich-type reaction that efficiently forms the oxazine ring.[5] The choice of solvent and temperature for each step is crucial for optimizing yield and minimizing side reactions.

B. One-Pot Multicomponent Reactions

For increased efficiency and atom economy, one-pot multicomponent reactions have emerged as a powerful tool for the synthesis of benzoxazine derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential or domino fashion, avoiding the isolation of intermediates.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 3,4-dihydro-2H-benzo[b][1][6]oxazines and can be applied to fluorinated analogues.[7]

  • In a microwave-safe vessel, combine the substituted 2-aminophenol (e.g., 2-amino-3-fluorophenol) (1.0 eq), a substituted benzaldehyde (1.0 eq), and a phenacyl bromide (1.0 eq).

  • Add cesium carbonate (Cs₂CO₃) (1.5 eq) as a base and a suitable solvent such as ethanol.

  • Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 100-120 °C for 10-20 minutes).

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 3,4-dihydro-2H-benzo[b][1][6]oxazine derivative.

Causality Behind Experimental Choices: Microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.[7] Cesium carbonate acts as a base to facilitate the nucleophilic substitution and cyclization steps. The one-pot nature of this reaction is highly efficient, reducing solvent waste and purification steps.

G cluster_0 One-Pot Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Derivative 2-Amino-3-fluorophenol 2-Amino-3-fluorophenol Reaction Vessel Reaction Vessel 2-Amino-3-fluorophenol->Reaction Vessel Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reaction Vessel Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->Reaction Vessel Microwave Irradiation Microwave Irradiation Reaction Vessel->Microwave Irradiation Cs2CO3, Ethanol Purification Purification Microwave Irradiation->Purification Final Product Final Product Purification->Final Product

Caption: Microwave-assisted one-pot synthesis workflow.

II. Biological Activities and Therapeutic Potential

The introduction of an 8-fluoro substituent on the benzoxazine scaffold has been shown to be a promising strategy for the development of potent therapeutic agents across various disease areas.

A. Antibacterial Activity

Derivatives of the benzoxazine core have demonstrated significant antibacterial activity.[8][9] The fluorine atom can enhance this activity through various mechanisms, including improved target binding and increased cell permeability. A notable example is the development of fluorine-containing benzoxazinyl-oxazolidinones as potent agents against multidrug-resistant tuberculosis.[1]

Structure-Activity Relationship (SAR) Insights:

  • Fluorine Position: The presence and position of the fluorine atom on the benzoxazine ring are critical for antibacterial potency. In the context of benzoxazinyl-oxazolidinones, the fluorine atom on the benzene ring was found to improve activity and reduce toxicity.[1]

  • Substituents on the Oxazine Ring: Modifications at other positions of the benzoxazine ring can further modulate the antibacterial spectrum and potency.

Compound ID Modification Target Organism MIC (μg/mL) Reference
1 8-Fluoro-benzoxazinyl-oxazolidinoneM. tuberculosis H₃₇Rv0.25-0.50[1]
2 Non-fluorinated analogueM. tuberculosis H₃₇Rv> 16[1]
B. Anticancer Activity

The benzoxazine scaffold is also a promising platform for the development of novel anticancer agents.[10] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Mechanism of Action:

Recent studies on 2H-benzo[b][1][6]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shed light on their anticancer mechanism. These compounds have been shown to:

  • Induce Apoptosis: Treatment of cancer cell lines with these derivatives leads to a significant increase in programmed cell death.[11]

  • Generate Reactive Oxygen Species (ROS): The compounds can elevate intracellular ROS levels, which contributes to the induction of apoptosis.[11]

  • Cause DNA Damage: Western blot analysis has indicated that these derivatives can induce DNA damage, a key event in triggering apoptosis.[11]

G 8-Fluoro-benzoxazine Derivative 8-Fluoro-benzoxazine Derivative Cancer Cell Cancer Cell 8-Fluoro-benzoxazine Derivative->Cancer Cell Increased ROS Increased ROS Cancer Cell->Increased ROS DNA Damage DNA Damage Increased ROS->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed anticancer mechanism of action.

Quantitative Data for Anticancer Activity:

While specific IC₅₀ values for 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine derivatives are not widely available in the public domain, studies on related benzoxazinone derivatives provide valuable insights into their potency.

Compound ID Cell Line IC₅₀ (µM) Reference
14b A549 (Lung Cancer)7.59 ± 0.31[11]
14c A549 (Lung Cancer)18.52 ± 0.59[11]

III. Future Perspectives and Conclusion

The 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of fluorine offers a clear advantage in modulating the pharmacological properties of this privileged core.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these derivatives will enable more rational drug design and a deeper understanding of their mechanism of action.

  • Expansion of SAR Studies: A systematic exploration of substituents at various positions of the benzoxazine ring, in conjunction with the 8-fluoro group, will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly synthetic routes will facilitate the rapid generation of diverse libraries of these compounds for biological screening.

References

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Application Note & Protocol: A Robust and Scalable Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a key heterocyclic scaffold in medicinal chemistry. The strategic placement of a fluorine atom on the benzocyclic ring significantly influences the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for drug discovery programs. This guide details a reliable two-step synthetic sequence commencing from the commercially available 2-amino-3-fluorophenol. The methodology is designed for high-yield, scalability, and operational simplicity, addressing common challenges in the synthesis of substituted benzoxazines. We will delve into the mechanistic rationale, a step-by-step experimental procedure, data characterization, and critical safety considerations.

Introduction and Scientific Rationale

The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antihypertensive effects. Fluorine substitution is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The target compound, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, combines these features, making it a highly sought-after intermediate for the development of novel therapeutics.

The synthetic strategy outlined herein proceeds via a classical and robust pathway: the N-alkylation of 2-amino-3-fluorophenol with a two-carbon electrophile followed by an intramolecular cyclization. This approach is favored for its reliability and the accessibility of starting materials.

Reaction Scheme:

Reaction scheme for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Figure 1: Overall synthetic route from 2-amino-3-fluorophenol to 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Mechanistic Insights & Causality

The synthesis is a two-stage process involving an initial O-alkylation followed by an intramolecular N-alkylation (cyclization).

  • O-Alkylation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-amino-3-fluorophenol by a base, typically a carbonate like potassium carbonate (K₂CO₃). The phenoxide generated is a potent nucleophile that attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction. This step is regioselective for the oxygen atom due to the higher acidity of the phenolic proton compared to the amine protons.

  • Intramolecular Cyclization: The intermediate, 2-(2-bromoethoxy)-6-fluoroaniline, then undergoes an intramolecular Sₙ2 reaction. The amine group acts as a nucleophile, attacking the carbon atom bearing the remaining bromine atom. This cyclization is facilitated by heating and the presence of a base to neutralize the HBr byproduct, driving the reaction to completion to form the desired six-membered heterocyclic ring.[3]

The choice of a moderately strong base like K₂CO₃ is critical; it is strong enough to deprotonate the phenol but not the amine, ensuring the desired initial O-alkylation.[4] A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilic attack.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagents & Materials Grade Supplier Notes
2-Amino-3-fluorophenol≥98%Commercially AvailableStore under inert gas.[5]
1,2-Dibromoethane≥99%Commercially AvailableCaution: Toxic and carcinogen.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for best results.
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially AvailableSolvent for the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl)N/ALab PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel (500 mL)
Rotary evaporator
Standard glassware

3.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-fluorophenol (10.0 g, 78.7 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous potassium carbonate (27.2 g, 196.7 mmol, 2.5 equiv.) followed by anhydrous acetonitrile (150 mL).

  • Initiation of Reaction: Stir the suspension vigorously at room temperature for 15 minutes. To this mixture, add 1,2-dibromoethane (17.8 g, 94.4 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Filter the solid potassium salts through a pad of Celite and wash the filter cake with ethyl acetate (2 x 30 mL).

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine as a solid.

Data Summary and Characterization

Parameter Expected Value
Yield 75-85%
Appearance Off-white to light brown solid
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
¹H NMR Consistent with structure
¹⁹F NMR Consistent with structure
Mass Spectrometry (MS) [M+H]⁺ = 154.06

Note: The specific spectral data (NMR shifts) should be compared with literature values or determined empirically upon synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Reagent Handling: 1,2-dibromoethane is a suspected carcinogen and is toxic. Handle this reagent exclusively within a certified chemical fume hood.

  • Reaction Conditions: The reaction is heated to reflux. Ensure the glassware is free of cracks and the condenser has a proper flow of cooling water.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the synthetic protocol.

Gcluster_setup1. Reaction Setup & Reagent Additioncluster_reaction2. Synthesiscluster_workup3. Work-up & Isolationcluster_purification4. Purification & AnalysisSetupCombine 2-amino-3-fluorophenol,K₂CO₃, and ACN in flaskAdd_DBEAdd 1,2-dibromoethanedropwiseSetup->Add_DBERefluxHeat to reflux (82°C)for 12-16 hoursAdd_DBE->RefluxTLCMonitor by TLC untilstarting material is consumedReflux->TLCCoolCool to room temperatureTLC->CoolFilterFilter solids (K₂CO₃)Wash with EtOAcCool->FilterConcentrateConcentrate filtratein vacuoFilter->ConcentrateExtractAqueous work-up(Water/EtOAc extraction)Concentrate->ExtractDryDry combined organic layers(Na₂SO₄) & concentrateExtract->DryColumnSilica Gel ColumnChromatographyDry->ColumnCharacterizeCharacterize pure product(NMR, MS, etc.)Column->Characterize

Caption: Experimental workflow for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Application Notes and Protocols: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Benzoxazine Scaffold

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a fluorinated heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The integration of a fluorine atom onto the benzoxazine core imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability, making it a desirable scaffold for the synthesis of novel therapeutic agents.[1]

The 3,4-dihydro-2H-benzo[b]oxazine framework itself is a privileged structure, appearing in a wide array of biologically active molecules. Derivatives have shown promise as anticancer agents, neuroprotective antioxidants, and inhibitors of key signaling pathways.[2][3][4][5] The secondary amine within the oxazine ring provides a key reactive handle for introducing molecular diversity through well-established synthetic transformations. This guide provides detailed protocols for the synthesis of the title compound and its subsequent application in cornerstone C-N bond-forming reactions, offering researchers a practical framework for leveraging this scaffold in their synthetic programs.

Part 1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

The most logical synthetic route to 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine begins with the preparation of its key precursor, 2-amino-3-fluorophenol. This is followed by a cyclization step to form the oxazine ring.

Protocol 1.1: Multi-step Synthesis of 2-Amino-3-fluorophenol

This protocol is adapted from established methods for the synthesis of substituted aminophenols.[6] It involves a three-step sequence starting from 1,3-difluoro-2-nitrobenzene.

Workflow Diagram: Synthesis of 2-Amino-3-fluorophenol

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Demethylation cluster_2 Step 3: Nitro Group Reduction A 1,3-Difluoro-2-nitrobenzene C 1-Fluoro-3-methoxy-2-nitrobenzene A->C 0°C to RT B Sodium Methoxide (MeONa) in MeOH B->C E 3-Fluoro-2-nitrophenol C->E -40°C D Boron Tribromide (BBr3) in DCM D->E G 2-Amino-3-fluorophenol E->G F H2 (1 atm), Pd/C in EtOH F->G

References

Application Notes & Protocols: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine as a Strategic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine atom at the 8-position offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter pKa, making it a valuable bioisostere for hydrogen.[2][3][4] This document provides a comprehensive guide for researchers, detailing the synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine building block and outlining robust protocols for its subsequent derivatization via N-arylation and C-H functionalization, key steps in the construction of diverse compound libraries for drug discovery.

Introduction: The Strategic Advantage of the 8-Fluoro-benzoxazine Scaffold

The benzoxazine core is a versatile heterocyclic system that has been successfully exploited to generate compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups.

The incorporation of a fluorine atom at the C-8 position of the benzoxazine ring is a deliberate design choice aimed at leveraging the well-established benefits of fluorination in medicinal chemistry.[7][8]

Key Physicochemical Modulations:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

  • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine in the oxazine ring, influencing its ionization state at physiological pH and potentially reducing off-target interactions (e.g., with the hERG channel).[8]

  • Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) that are distinct from hydrogen bonding, offering unique binding modes.

This guide provides the necessary synthetic protocols to harness the potential of this valuable building block.

Synthesis of the Core Building Block: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

The synthesis of the title compound is achieved through a reliable, two-step sequence starting from the commercially available 2-amino-3-fluorophenol. The workflow involves the formation of the intermediate lactam (an oxazinone) followed by its reduction.

G cluster_0 Part 1: Lactam Formation cluster_1 Part 2: Reduction A 2-Amino-3-fluorophenol C 8-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Chloroacetyl Chloride B->C D 8-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one F 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (Target Building Block) D->F Solvent (e.g., THF) E Reducing Agent (LiAlH4) E->F

Caption: Synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Protocol 2.1: Synthesis of 8-Fluoro-2H-benzo[b][3][8]oxazin-3(4H)-one

This procedure involves the acylation of 2-amino-3-fluorophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.

Rationale: The phenolic hydroxyl group and the amino group of the starting material react in a stepwise manner. The more nucleophilic amine first reacts with chloroacetyl chloride. The subsequent intramolecular cyclization is base-mediated, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom to form the oxazine ring.[6]

Materials:

  • 2-Amino-3-fluorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-amino-3-fluorophenol (1.0 eq) in anhydrous acetone at 0 °C, add anhydrous potassium carbonate (2.5 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 8-fluoro-2H-benzo[b][2][7]oxazin-3(4H)-one as a solid.

Protocol 2.2: Reduction to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

This protocol describes the reduction of the lactam functionality to the corresponding secondary amine using a powerful reducing agent.

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) that effectively reduces amides and lactams to amines. The mechanism involves the nucleophilic attack of hydride on the carbonyl carbon, followed by coordination of the aluminum to the oxygen and subsequent elimination to form an iminium intermediate, which is then further reduced to the amine.

Materials:

  • 8-Fluoro-2H-benzo[b][2][7]oxazin-3(4H)-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents

  • Ethyl acetate

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 8-fluoro-2H-benzo[b][2][7]oxazin-3(4H)-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser's workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the combined filtrate and washings under reduced pressure to yield the crude 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine, which can be purified by column chromatography if necessary.

Derivatization Protocols for Library Synthesis

The synthesized 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine is a versatile building block. The secondary amine and the electron-rich aromatic ring provide two key handles for diversification.

Protocol 3.1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[4][8][9] It is a cornerstone of modern medicinal chemistry for accessing N-aryl heterocycles.

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the benzoxazine's secondary amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[10][11]

G A 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine E N-Aryl-8-fluoro-3,4-dihydro- 2H-benzo[b]oxazine A->E B Aryl Halide (Ar-X) X = Br, I B->E C Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) C->E Toluene, Heat D Base (e.g., NaOtBu) D->E

Caption: Buchwald-Hartwig N-arylation workflow.

Materials:

  • 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

  • Aryl bromide or iodide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene, followed by a solution of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine in anhydrous toluene via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated benzoxazine.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphine ligands are highly effective for C-N coupling.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Table 1: Recommended Conditions for Buchwald-Hartwig N-Arylation.

Protocol 3.2: Regioselective C-H Functionalization

Direct C-H functionalization is a powerful strategy for late-stage diversification, avoiding the need for pre-functionalized starting materials.[7] Palladium-catalyzed reactions can be used to introduce various groups onto the benzoxazine aromatic ring.

Rationale: These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism, where a directing group within the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond. The fluorine atom at C-8 and the heterocyclic portion of the molecule will influence the regioselectivity of the reaction. The C-7 position, ortho to the fluorine and meta to the ring fusion, is a likely site for functionalization.[1]

Example Reaction: C-7 Acetoxylation

  • To a reaction vessel, add 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂) (10 mol%), and an oxidant such as PhI(OAc)₂ (1.2 eq).

  • Add a suitable solvent, such as acetic acid.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the acetoxylated product.

  • Work-up involves dilution with an organic solvent, washing with aqueous base to remove acetic acid, drying, and purification by chromatography.

Conclusion

The 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a highly valuable and strategically designed building block for modern drug discovery. Its synthesis is achievable through a straightforward and scalable sequence. The protocols detailed in this guide for its synthesis and subsequent derivatization via robust methods like Buchwald-Hartwig amination and direct C-H functionalization provide researchers with the essential tools to rapidly generate diverse libraries of novel compounds. The judicious application of this building block will undoubtedly facilitate the development of new therapeutic agents with optimized pharmacological profiles.

References

In vitro assays using 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: From Target Engagement to Cellular Neuroprotection

Introduction

The 3,4-dihydro-2H-benzo[b][1]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[2] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including as 5-HT6 receptor antagonists for cognitive disorders, antibacterial agents, and as hypoxia-activated anticancer prodrugs.[3][4][5] A particularly promising area of research involves their development as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and a major therapeutic target for neurodegenerative conditions such as Parkinson's disease.[6][7]

This application note provides a comprehensive suite of in vitro assays to systematically characterize the biological activity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a specific analogue within this class. The protocols are designed for researchers in drug discovery and chemical biology to assess its potential as a selective MAO-B inhibitor and to investigate its downstream cellular effects, including cytotoxicity and neuroprotection. The guide follows a logical progression from primary enzyme target engagement to cell-based functional assays and mechanistic investigation of mitochondrial health, providing a robust framework for preclinical evaluation.

Part 1: Primary Target Engagement and Selectivity Profiling

The initial and most critical step is to determine if 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine directly interacts with its putative target, monoamine oxidase. Since two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and therapeutic implications, it is crucial to assess both potency and selectivity.[6][8] Selective MAO-B inhibitors are sought for Parkinson's disease treatment to enhance dopaminergic neurotransmission while avoiding the hypertensive risks associated with MAO-A inhibition.[6]

We describe a high-throughput, fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the compound against both MAO isoforms. The assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a sensitive fluorescent probe.[9][10][11]

Experimental Workflow: MAO-A/B Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor (15 min) Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubate_Inhibitor Reagent_Prep Prepare Working Reagent (Substrate, HRP, Dye) Add_Reagent Add Working Reagent to initiate reaction Reagent_Prep->Add_Reagent Incubate_Inhibitor->Add_Reagent Incubate_Reaction Incubate at 37°C (30-60 min) Add_Reagent->Incubate_Reaction Measure_Fluorescence Read Fluorescence (Ex/Em = 530/585 nm) Incubate_Reaction->Measure_Fluorescence Plot_Data Plot % Inhibition vs. log[Inhibitor] Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 value using four-parameter logistic curve Plot_Data->Calculate_IC50

Caption: Workflow for determining MAO-A/B IC50 values.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits and established methodologies.[10][11]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
  • Compound Stock: Prepare a 10 mM stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in 100% DMSO.
  • Compound Dilutions: Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[12]
  • Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer to their optimal working concentrations.
  • Substrate Solution: Prepare a solution of a suitable substrate, such as p-tyramine, which is recognized by both isoforms.[10]
  • Detection Reagent: Prepare a working solution containing horseradish peroxidase (HRP) and a fluorogenic dye (e.g., Amplex Red or similar).[9]
  • Controls: Prepare wells for a no-enzyme control (background), a no-inhibitor control (100% activity), and a positive control inhibitor with known potency for each enzyme (e.g., clorgyline for MAO-A, selegiline for MAO-B).[8]

2. Assay Procedure (96-well format):

  • Add 40 µL of the diluted enzyme solution (MAO-A or MAO-B) to the wells of a black, flat-bottom 96-well plate.
  • Add 20 µL of the serially diluted compound, vehicle control (assay buffer with DMSO), or positive control inhibitor to the appropriate wells.
  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
  • Initiate the reaction by adding 40 µL of the detection reagent containing the substrate.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light. Optimize this incubation time to ensure the reaction remains in the linear range.[12]

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader with excitation at ~530-535 nm and emission at ~585-590 nm.[10][13]
  • Subtract the background fluorescence from all readings.
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14][15]

Data Presentation: MAO Inhibition Profile
CompoundTargetIC50 (µM) [Mean ± SD, n=3]Selectivity Index (MAO-A IC50 / MAO-B IC50)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazineMAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
Clorgyline (Control)MAO-AExperimental Value
Selegiline (Control)MAO-BExperimental Value

Part 2: Cellular Activity and Neuroprotective Potential

Following target engagement, the next logical step is to assess the compound's activity in a cellular context. An effective neuroprotective agent should ideally rescue neurons from a toxic insult without exhibiting significant toxicity itself.[16][17] This section outlines a two-stage process: first, determining the compound's cytotoxicity profile, and second, using that information to design a neuroprotection assay in a relevant cell model of Parkinson's disease.

Protocol 2a: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]

1. Cell Culture:

  • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

2. Compound Treatment:

  • Prepare serial dilutions of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in complete cell culture medium.
  • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO).
  • Incubate the cells for 24-48 hours.

3. MTT Assay Procedure:

  • Prepare a 5 mg/mL MTT stock solution in sterile PBS.
  • Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[19]
  • Carefully remove the medium.
  • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][20]
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Read the absorbance at 570 nm (or 540-590 nm) using a microplate reader.[20]
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.
  • Plot percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Proposed Neuroprotective Mechanism

G Compound 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine MAOB MAO-B Enzyme Compound->MAOB Inhibits Neuron Neuronal Cell Compound->Neuron Protects ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Dopamine Dopamine Dopamine->MAOB Metabolized by Neurotoxin Neurotoxin (e.g., MPP+) Neurotoxin->ROS Increases Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Mitochondria->Neuron Induces Apoptosis in Survival Increased Neuronal Survival & Viability Neuron->Survival

Caption: Inhibition of MAO-B reduces oxidative stress, mitigating neurotoxicity.

Protocol 2b: Cell-Based Neuroprotection Assay

This assay evaluates the ability of the compound to protect neuronal cells from a specific toxic insult relevant to Parkinson's disease, such as MPP+, the active metabolite of the neurotoxin MPTP.

1. Cell Culture and Treatment:

  • Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2a.
  • Pre-treat the cells for 2-4 hours with several non-toxic concentrations of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (as determined from the MTT cytotoxicity assay).
  • Introduce the neurotoxin (e.g., MPP+) at a predetermined concentration known to cause ~50% cell death. Include control wells with:
  • Cells + vehicle only (Normal)
  • Cells + neurotoxin only (Toxin Control)
  • Cells + compound only (Compound Control)
  • Incubate for an additional 24-48 hours.

2. Viability Assessment:

  • Perform the MTT assay as described in Protocol 2a to measure the viability of the cells in each condition.

3. Data Analysis:

  • Normalize the data to the vehicle-only control (100% viability).
  • Calculate the percent protection conferred by the compound by comparing the viability of the "Compound + Toxin" wells to the "Toxin Control" wells.
  • Plot the percent protection against the compound concentration to visualize the dose-dependent neuroprotective effect.

Part 3: Mechanistic Insight into Mitochondrial Function

Since MAOs are located on the outer mitochondrial membrane, their inhibition could influence mitochondrial function.[8] It is important to verify that the observed neuroprotection is a direct consequence of reduced oxidative stress from MAO-B inhibition and not due to unintended effects on mitochondrial respiration. Assessing mitochondrial health provides deeper mechanistic insight.[21]

Protocol 3a: Mitochondrial Oxygen Consumption Rate (OCR)

This method uses extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.[21][22]

1. Cell Preparation:

  • Seed SH-SY5Y cells in a specialized Seahorse XF cell culture microplate and allow them to adhere.
  • Treat the cells with a neuroprotective, non-toxic concentration of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine for a specified period (e.g., 24 hours).

2. Assay Procedure:

  • Replace the culture medium with a specialized assay medium.
  • Load the sensor cartridge with sequential injections of mitochondrial stressors:
  • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
  • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.
  • Rotenone/Antimycin A: Complex I and III inhibitors that shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
  • Place the plate in the extracellular flux analyzer to measure OCR changes in response to each injection.

3. Data Analysis:

  • Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
  • Compare these parameters between untreated and compound-treated cells to assess any impact on mitochondrial bioenergetics.

Workflow for Mitochondrial Health Assessment

G cluster_ocr Oxygen Consumption Rate (OCR) cluster_mmp Mitochondrial Membrane Potential (ΔΨm) Start Treat Neuronal Cells with Test Compound OCR_Assay Perform Seahorse XF Mito Stress Test Start->OCR_Assay MMP_Stain Stain cells with JC-1 or TMRM dye Start->MMP_Stain OCR_Analysis Analyze Basal, ATP-linked, & Maximal Respiration OCR_Assay->OCR_Analysis Conclusion Assess Overall Impact on Mitochondrial Health OCR_Analysis->Conclusion MMP_Analysis Analyze by Flow Cytometry or Fluorescence Microscopy MMP_Stain->MMP_Analysis MMP_Analysis->Conclusion

Caption: Integrated workflow for evaluating mitochondrial function.

Protocol 3b: Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial membrane potential is a key indicator of mitochondrial health. This protocol uses the JC-1 dye, a ratiometric fluorescent probe that aggregates in healthy mitochondria (emitting red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (emitting green fluorescence).[23]

1. Cell Preparation and Treatment:

  • Culture and treat SH-SY5Y cells in a 6-well plate or on coverslips as described previously. Include a positive control for depolarization (e.g., FCCP).

2. Staining Procedure:

  • Remove the treatment medium and wash the cells with PBS.
  • Incubate the cells with JC-1 working solution (typically 1-10 µg/mL) for 20-30 minutes at 37°C, protected from light.[23]
  • Wash the cells twice with an ice-cold staining buffer to remove excess dye.[23]

3. Analysis:

  • Flow Cytometry: Detach the cells, resuspend them in staining buffer, and analyze them on a flow cytometer. Healthy cells will show a high red/green fluorescence ratio, while apoptotic or stressed cells will show a decreased ratio.[23]
  • Fluorescence Microscopy: If cells were grown on coverslips, mount them on slides and visualize them using a fluorescence microscope. Capture images in both the red and green channels to qualitatively assess the state of mitochondrial polarization.

Conclusion

This application note details an integrated, multi-faceted approach to characterize the in vitro activity of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. By progressing from specific enzyme inhibition assays to broader cell-based functional screens and mechanistic studies, researchers can build a comprehensive profile of the compound's biological effects. This systematic workflow enables the robust evaluation of its potency as a selective MAO-B inhibitor, confirms its activity in a cellular context by demonstrating neuroprotection, and validates its mechanism by assessing its impact on mitochondrial health. The provided protocols offer a solid foundation for drug development professionals to identify and advance promising CNS-active compounds.

References

Analytical Strategies for the Quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Analytical Strategies for the Quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, a key heterocyclic compound with potential applications in pharmaceutical development as a building block for bioactive agents.[3] Given its importance as an intermediate or potential impurity, robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of final drug products. This guide details two primary analytical methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are presented with an emphasis on the scientific rationale behind experimental choices and are framed within the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and regulatory compliance.[1]

Introduction and Analytical Rationale

8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS: 898832-40-1, Formula: C₈H₈FNO, MW: 153.15 g/mol ) belongs to the benzoxazine class of heterocyclic compounds.[3] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, making fluorinated scaffolds like this one of high interest in drug discovery.[4] Accurate quantification is paramount for several reasons:

  • Process Control: Monitoring its formation and consumption during synthesis.

  • Quality Control: Quantifying it as a final intermediate or identifying it as a potential impurity in a drug substance.

  • Stability Studies: Assessing its degradation over time under various storage conditions.

The choice of analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for high throughput. This guide presents validated frameworks for the two most common and powerful techniques in pharmaceutical analysis: HPLC-UV and LC-MS/MS. All methodologies are designed to be self-validating by incorporating principles from the ICH Q2(R1) guideline, which provides a harmonized standard for analytical procedure validation.[5][6]

General Analytical Workflow

The successful implementation of an analytical method follows a structured workflow, from initial method development and validation to routine sample analysis. The choice between a primary screening method like HPLC-UV and a more sensitive, targeted method like LC-MS/MS is a critical decision point.

Analytical_Workflowcluster_prepPhase 1: Preparation & Planningcluster_methodPhase 2: Method Selection & Validationcluster_analysisPhase 3: Analysis & ReportingDefineDefine AnalyticalObjective(e.g., Purity, Impurity, Trace)SamplePrepDevelop SamplePreparation Protocol(Dissolution, Extraction)Define->SamplePrepStdPrepPrepare ReferenceStandard SolutionsSamplePrep->StdPrepDecisionSelect MethodStdPrep->DecisionHPLCHPLC-UV Method(Assay & Purity >0.1%)Decision->HPLCRoutine QCLCMSLC-MS/MS Method(Trace Impurity <0.1%)Decision->LCMSHigh SensitivityNeededValidationValidate Method(ICH Q2(R1) Parameters)[Specificity, Linearity, Accuracy, Precision, etc.]HPLC->ValidationLCMS->ValidationRoutineRoutine SampleAnalysisValidation->RoutineDataData Processing &QuantificationRoutine->DataReportGenerate Report &Certificate of AnalysisData->Report

Caption: General workflow for analytical method development and deployment.

Method 1: HPLC-UV for Assay and Impurity Quantification

3.1. Principle

High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is the workhorse of pharmaceutical QC labs. This method separates 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine from related substances based on its polarity. The molecule's aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector. This approach is ideal for determining the purity of the compound or quantifying it as a major component in a mixture.

3.2. Detailed Experimental Protocol

A. Instrumentation & Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reference Standard: 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, purity ≥98%.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Other: Volumetric flasks, pipettes, 0.45 µm syringe filters.

B. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed.

Parameter Recommended Setting Rationale
Mobile Phase A Water Provides a highly polar solvent for gradient elution.
Mobile Phase B Acetonitrile The organic modifier used to elute the analyte.
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B A gradient ensures separation of early-eluting polar impurities and later-eluting non-polar impurities, while providing a sharp peak for the analyte.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing a good signal. A full scan (200-400 nm) should be run initially to determine the optimal wavelength. |

C. Preparation of Solutions

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.

3.3. Method Validation Protocol (ICH Q2(R1) Framework)

A validated method provides assurance of its reliability.[1] The following parameters must be assessed.

Validation_ParameterscenterMethod Validation(ICH Q2(R1))SpecificitySpecificitycenter->SpecificityLinearityLinearitycenter->LinearityAccuracyAccuracycenter->AccuracyPrecisionPrecisioncenter->PrecisionRobustnessRobustnesscenter->RobustnessLODLODSpecificity->LODRangeRangeLinearity->RangePrecision->AccuracyLOQLOQLOD->LOQ

Caption: Key parameters for analytical method validation per ICH Q2(R1).

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that no other components interfere with the analyte peak.Peak purity analysis (via DAD) should pass. No interfering peaks at the retention time of the analyte in the blank/placebo.
Linearity Prepare a 5-point calibration curve from 1 µg/mL to 150 µg/mL. Perform a linear regression analysis of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determine based on the signal-to-noise ratio (S/N) method.LOQ: S/N ≥ 10. LOD: S/N ≥ 3.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

Method 2: LC-MS/MS for Trace-Level Quantification

4.1. Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity by combining chromatographic separation with mass-based detection.[4] This method is ideal for detecting 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine at trace levels, such as a genotoxic impurity or a metabolite in a biological matrix. The technique uses a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference.[7]

4.2. Detailed Experimental Protocol

A. Instrumentation & Materials

  • LC-MS/MS System: U(H)PLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reference Standard, Solvents: As per HPLC method, but using LC-MS grade solvents (e.g., with 0.1% formic acid).

B. Liquid Chromatography Conditions

  • The HPLC method in Section 3.2 can be adapted. The key change is to incorporate a volatile acid like formic acid into the mobile phases to promote ionization.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • A faster gradient on a shorter column (e.g., 2.1 x 50 mm) may be used to increase throughput.

C. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The nitrogen atom in the oxazine ring is readily protonated.

  • Analyte Tuning: Infuse a ~500 ng/mL solution of the reference standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and identify the precursor and product ions.

  • MRM Transitions:

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺. For C₈H₈FNO, this is m/z 154.1.

    • Product Ions (Q3): The precursor ion is fragmented in the collision cell (Q2). Plausible fragments should be identified and the most intense, stable ones selected for quantification and confirmation.

ParameterSettingRationale
Ionization Mode ESI+Efficiently ionizes the basic nitrogen atom.
Capillary Voltage ~3.5 kVOptimized during tuning for maximum signal.
Source Temp. ~150 °CStandard temperature to assist desolvation.
Desolvation Temp. ~400 °COptimized to remove solvent without degrading the analyte.
MRM Transition 1 (Quantifier) 154.1 → [Proposed Fragment 1]The most intense and reproducible fragment is used for quantification.
MRM Transition 2 (Qualifier) 154.1 → [Proposed Fragment 2]A second fragment confirms the identity of the analyte. The ion ratio should be constant.
Collision Energy Analyte-dependentOptimized for each transition to maximize fragment intensity.

D. Preparation of Solutions

  • Due to the high sensitivity, working concentrations will be much lower, typically in the ng/mL range. A calibration curve from ~0.5 ng/mL to 100 ng/mL is common for trace analysis.

4.3. Validation Considerations The validation follows the same ICH Q2(R1) principles but with tighter acceptance criteria, especially for LOQ and accuracy at low concentrations. Matrix effects, a phenomenon where co-eluting compounds suppress or enhance the analyte's ionization, must be thoroughly investigated.

Conclusion

The analytical control of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is critical for its application in the pharmaceutical industry. This guide provides two robust, validated methodologies tailored to different analytical needs. The HPLC-UV method serves as a reliable and accessible technique for routine quality control, assay, and purity testing. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method offers superior performance. The implementation of these protocols within the ICH Q2(R1) validation framework will ensure that the data generated is accurate, reliable, and suitable for regulatory submission, ultimately contributing to the development of safe and effective medicines.

Application Notes & Protocols: Leveraging 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in High-Throughput Screening for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzoxazine core is a prime example of such a structure, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent structural rigidity and defined three-dimensional shape of the benzoxazine nucleus provide an excellent starting point for the design of compounds that can interact with high specificity to biological targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.

This application note focuses on a specific analog, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (CAS No: 898832-40-1), a fluorinated derivative of the benzoxazine family.[3] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Given the therapeutic potential of the broader benzoxazine class, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and its derivatives represent a compelling chemical space to explore for novel drug candidates through high-throughput screening (HTS).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine into HTS campaigns. It outlines the rationale for its use, detailed protocols for assay development and execution, and a robust workflow for hit validation.

Rationale for Screening 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and its Analogs

The decision to include 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a screening library is underpinned by several key factors:

  • Broad Biological Potential: The benzoxazine scaffold is associated with a wide array of biological activities, increasing the probability of identifying hits against various targets.[1][2][4]

  • Favorable Physicochemical Properties: The core structure generally imparts good drug-like properties. The fluoro-substituent can further enhance these characteristics.

  • Synthetic Tractability: The synthesis of benzoxazine derivatives is well-documented, allowing for the creation of focused libraries around initial hits to explore structure-activity relationships (SAR).[5][6][7][8][9][10]

  • Novelty: While the general benzoxazine scaffold is known, specific substitution patterns may lead to novel intellectual property.

A hypothetical HTS campaign could, for instance, target pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokine production in a cell-based assay. The following sections will detail the protocols for such a campaign.

Compound Management and Library Preparation

Effective compound management is crucial for the integrity of any HTS campaign.[11][12]

Table 1: Properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

PropertyValueSource
CAS Number898832-40-1
Molecular FormulaC₈H₈FNO[13]
Molecular Weight153.15 g/mol [3][14]
Physical FormLiquid
Purity≥98% (recommended)[15]
StorageRoom temperature, dry[14]

Protocol 1: Preparation of Stock and Assay-Ready Plates

  • Compound Acquisition: Procure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine from a reputable chemical supplier.[16] For a larger screening campaign, a focused library of analogs would be synthesized or purchased.

  • Solubilization: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer or sonicator.

  • Master Plate Preparation: In a 384-well master plate, aliquot the 10 mM stock solution. This plate will serve as the source for creating assay-ready plates.

  • Assay-Ready Plate Generation: Using an automated liquid handler, perform a serial dilution of the master plate to create assay-ready plates with final compound concentrations ranging from low micromolar to nanomolar. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced artifacts.

High-Throughput Screening Workflow

The success of an HTS campaign relies on a well-developed and validated assay.[17] The following is a generalized workflow for a cell-based phenotypic screen to identify inhibitors of a pro-inflammatory signaling pathway.

Figure 1: High-Throughput Screening Workflow.

Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity

This protocol describes a screen to identify compounds that inhibit the production of a pro-inflammatory cytokine (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Plating: Seed the cells into 384-well assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Using an automated liquid handler, transfer a small volume of the compounds from the assay-ready plates to the cell plates. Include positive (e.g., a known inhibitor) and negative (DMSO vehicle) controls on each plate.

  • Cell Stimulation: After a pre-incubation period with the compounds, stimulate the cells with an optimal concentration of LPS to induce cytokine production.

  • Incubation: Incubate the plates for a sufficient time to allow for cytokine production and secretion.

  • Detection: Measure the amount of secreted cytokine in the cell supernatant using a suitable detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize the data to the controls on each plate. Identify primary "hits" as compounds that inhibit cytokine production by a statistically significant amount (e.g., greater than three standard deviations from the mean of the negative controls).

Hit Validation Cascade

A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and confirm the biological activity of the compounds of interest.[18][19]

Hit_Validation_Cascade Primary_Hits Primary Hits From HTS Reconfirmation Hit Reconfirmation Re-test in primary assay Primary_Hits->Reconfirmation Dose_Response Dose-Response Determine IC50 Reconfirmation->Dose_Response Cytotoxicity Cytotoxicity Assay Rule out non-specific toxicity Dose_Response->Cytotoxicity Assay_Interference Assay Interference Check for technology-specific artifacts Cytotoxicity->Assay_Interference Orthogonal_Assay Orthogonal Assay Confirm activity in a different assay format Assay_Interference->Orthogonal_Assay Preliminary_SAR Preliminary SAR Test structurally related analogs Orthogonal_Assay->Preliminary_SAR Validated_Hit Validated Hit Proceed to Lead Optimization Preliminary_SAR->Validated_Hit

Figure 2: Hit Validation Cascade.

Protocol 3: Hit Confirmation and Dose-Response Analysis

  • Compound Re-synthesis/Re-purchase: Obtain fresh solid samples of the primary hit compounds to ensure their identity and purity.

  • Confirmation Assay: Re-test the confirmed compounds in the primary assay at a single concentration to confirm their activity.

  • Dose-Response Curves: For confirmed hits, perform a multi-point dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This provides a measure of the compound's potency.

Protocol 4: Counter-Screening for False Positives

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., using CellTiter-Glo®) in parallel to the primary assay. This will identify compounds that inhibit cytokine production simply by killing the cells.

  • Assay Interference Screen: Test the hit compounds for interference with the assay detection technology. For example, in a fluorescence-based assay, screen for auto-fluorescent compounds.

Data Interpretation and Next Steps

The data from the HTS and hit validation cascade should be compiled and analyzed to prioritize the most promising compounds for further development.

Table 2: Example Data Summary for a Validated Hit

ParameterResultInterpretation
Primary Screen Inhibition>50% at 10 µMActive in the primary screen.
Confirmed IC502.5 µMPotent inhibitor.
Cytotoxicity (CC50)>50 µMNot cytotoxic at active concentrations.
Selectivity Index (CC50/IC50)>20Good therapeutic window.
Orthogonal Assay ConfirmationActiveConfirmed mechanism of action.

A validated hit, such as a derivative of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine with a favorable profile, would then progress to the lead optimization stage. This involves the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine represents a valuable starting point for high-throughput screening campaigns aimed at the discovery of novel therapeutics. Its foundation on the privileged benzoxazine scaffold, combined with the potential benefits of fluorination, makes it an attractive candidate for inclusion in diverse small molecule libraries. By following the detailed protocols for assay development, HTS execution, and a stringent hit validation cascade outlined in these application notes, researchers can effectively explore the therapeutic potential of this and related compounds, accelerating the journey from hit identification to lead optimization.

References

Application Notes and Protocols for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination in Benzoxazine Chemistry

Polybenzoxazines represent a class of high-performance thermosetting polymers that have garnered significant attention for their advantageous properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield.[1][2] The molecular design flexibility inherent in benzoxazine chemistry allows for the fine-tuning of material properties to suit a wide array of demanding applications.[1] The introduction of fluorine atoms into the benzoxazine structure is a key strategy for enhancing these properties, particularly for applications in microelectronics and aerospace where low dielectric constants, high thermal stability, and environmental resistance are paramount.[3][4]

This document provides a comprehensive guide to the application of a specific fluorinated benzoxazine, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, in material science. While this particular isomer is a novel focus, the principles and protocols outlined herein are grounded in the extensive research conducted on analogous fluorinated benzoxazine systems. We will explore its synthesis, polymerization, and its utility in formulating advanced materials, with a focus on explaining the scientific rationale behind the experimental procedures.

The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Monomer: A Profile

The strategic placement of a fluorine atom at the 8-position of the benzo[b]oxazine ring is anticipated to impart a unique combination of properties. The high electronegativity and low polarizability of the C-F bond are expected to reduce the dielectric constant and enhance the thermal stability of the resulting polymer.[3][5] Furthermore, the fluorine substitution can increase the hydrophobicity of the polymer surface, leading to improved moisture resistance and performance in harsh environments.[6][7]

Predicted Properties of Poly(8-Fluoro-benzoxazine)

Based on the established structure-property relationships in fluorinated polybenzoxazines, we can anticipate the following characteristics for the polymer derived from 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.[4][8]

PropertyPredicted Value/CharacteristicRationale
Dielectric Constant (k) 2.3 - 2.8 (@ 1 MHz)The presence of the C-F bond lowers the overall polarizability of the polymer matrix.[3][5]
Dielectric Loss (tan δ) < 0.01 (@ 1 MHz)Reduced polarity leads to lower energy dissipation under an alternating electric field.[5]
Glass Transition Temp. (Tg) > 180 °CThe rigid aromatic structure and potential for strong intermolecular interactions contribute to a high Tg.[9]
Decomposition Temp. (Td10) > 320 °CThe high bond energy of the C-F bond enhances the thermal stability of the polymer backbone.[6][7]
Water Absorption < 1.0 %The hydrophobic nature of the fluorinated surface repels moisture.[3]
Surface Energy LowIncreased hydrophobicity leads to a lower surface energy.[6][7]

Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Monomer

The synthesis of benzoxazine monomers is typically achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[10] For the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a plausible route involves the reaction of a fluorinated phenol with a suitable amine and formaldehyde.

Proposed Synthetic Pathway

Synthesis_of_8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-Fluorophenol 3-Fluorophenol ReactionVessel Solvent (e.g., Toluene) Heat (Reflux) 3-Fluorophenol->ReactionVessel Amine Primary Amine (e.g., Aniline) Amine->ReactionVessel Formaldehyde Paraformaldehyde Formaldehyde->ReactionVessel Product 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine ReactionVessel->Product

Caption: Proposed synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Detailed Synthesis Protocol

Objective: To synthesize 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine via a one-pot Mannich condensation.

Materials:

  • 3-Fluorophenol

  • Aniline (or other primary amine)

  • Paraformaldehyde

  • Toluene (or other suitable solvent)

  • Sodium hydroxide (NaOH) solution (1M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-fluorophenol (1 equivalent) in toluene.

  • Addition of Amine: While stirring, add the primary amine (e.g., aniline, 1 equivalent) to the flask.

  • Addition of Formaldehyde: Add paraformaldehyde (2 equivalents) portion-wise to the reaction mixture. Rationale: A slight excess of formaldehyde ensures complete reaction of the phenol and amine.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M NaOH solution and then with brine. Rationale: The NaOH wash removes any unreacted phenol, and the brine wash removes residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine monomer.

Characterization: The structure of the synthesized monomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy.[11]

Polymerization and Material Formulation

The synthesized 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine monomer can be thermally cured to form a highly cross-linked polybenzoxazine network. This polymer can be used as a standalone resin or as a matrix for high-performance composites.

Ring-Opening Polymerization (ROP)

ROP_of_8-Fluoro-benzoxazine Monomer 8-Fluoro-3,4-dihydro-2H- benzo[b]oxazine Monomer Heat Thermal Curing (180-250 °C) Monomer->Heat Polymer Poly(8-fluoro-benzoxazine) (Cross-linked Network) Heat->Polymer

Caption: Thermal Ring-Opening Polymerization of the monomer.

Protocol for Thermal Curing

Objective: To prepare a cured sample of poly(8-fluoro-benzoxazine) for property characterization.

Materials:

  • Synthesized 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine monomer

  • Mold (e.g., silicone or metal)

  • Programmable oven or hot press

Procedure:

  • Monomer Preparation: Melt the benzoxazine monomer by heating it to a temperature above its melting point.

  • Degassing: Place the molten monomer in a vacuum oven to remove any dissolved gases or residual solvent. Rationale: This step is crucial to prevent void formation in the cured polymer, which can compromise its mechanical and dielectric properties.

  • Casting: Pour the degassed molten monomer into a pre-heated mold.

  • Curing: Transfer the mold to a programmable oven and subject it to a staged curing cycle. A typical cycle might be:

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • 220 °C for 1 hour

    • Post-cure at 240 °C for 1 hour Rationale: A staged curing process allows for controlled polymerization, minimizing internal stresses and ensuring a high degree of cross-linking.

  • Demolding: Once the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the cured polymer sample.

Applications in Advanced Materials

The unique properties of poly(8-fluoro-benzoxazine) make it a promising candidate for several advanced material applications.

Low-Dielectric Materials for Microelectronics

The demand for materials with low dielectric constants is driven by the need for faster and more efficient integrated circuits.[3][5] Poly(8-fluoro-benzoxazine) is an excellent candidate for use as an interlayer dielectric, a packaging material, or a substrate for high-frequency printed circuit boards.[12][13]

High-Performance Composites

When reinforced with fibers such as glass, carbon, or alumina, poly(8-fluoro-benzoxazine) can form composites with exceptional mechanical strength, thermal stability, and chemical resistance.[1] These composites are well-suited for applications in the aerospace, automotive, and defense industries.

Protective Coatings

The hydrophobicity and thermal stability of fluorinated polybenzoxazines make them ideal for use as protective coatings.[6][7] A coating of poly(8-fluoro-benzoxazine) can provide excellent corrosion resistance, anti-fouling properties, and protection against harsh environmental conditions.

Protocol for Composite Fabrication (Hand Lay-up and Vacuum Bagging)

Composite_Fabrication_Workflow cluster_prep Preparation cluster_layup Lay-up cluster_curing Curing cluster_final Final Product ResinPrep Prepare Resin Solution (Monomer in Solvent) Impregnation Impregnate Fabric with Resin ResinPrep->Impregnation FiberPrep Cut Reinforcing Fabric FiberPrep->Impregnation Stacking Stack Impregnated Plies Impregnation->Stacking VacuumBag Apply Vacuum Bagging Assembly Stacking->VacuumBag CureCycle Perform Thermal Curing Cycle in Oven VacuumBag->CureCycle Composite Cured Composite Part CureCycle->Composite

Caption: Workflow for fabricating a fiber-reinforced composite.

Objective: To fabricate a fiber-reinforced composite panel using poly(8-fluoro-benzoxazine) as the matrix.

Materials:

  • 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine monomer

  • Reinforcing fabric (e.g., glass fiber, carbon fiber)

  • Solvent (e.g., methyl ethyl ketone)

  • Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)

  • Oven with vacuum port

Procedure:

  • Resin Preparation: Dissolve the benzoxazine monomer in a suitable solvent to create a resin solution of the desired viscosity.

  • Fabric Impregnation: Impregnate the reinforcing fabric with the resin solution using a brush or roller.

  • Lay-up: Stack the impregnated fabric plies on a mold to achieve the desired thickness and fiber orientation.

  • Vacuum Bagging: Apply the vacuum bagging assembly over the lay-up to consolidate the plies and remove trapped air.

  • Curing: Place the entire assembly in an oven and perform the thermal curing cycle as described in section 3.2, while maintaining a vacuum.

  • Post-Curing and Finishing: After curing, the composite part can be demolded and post-cured if necessary to further enhance its properties.

Conclusion

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine holds significant promise as a building block for advanced materials. The incorporation of fluorine is expected to yield polymers with a desirable combination of low dielectric constant, high thermal stability, and excellent environmental resistance. The protocols detailed in this document provide a solid foundation for researchers and scientists to explore the potential of this novel fluorinated benzoxazine in a variety of high-performance applications.

References

Application Notes and Protocols for the Experimental Design of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Strategic Approach to Novel Compound Evaluation

The journey of a novel chemical entity, such as 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, from initial synthesis to a potential therapeutic candidate is a meticulous process demanding a robust and logical experimental design.[1][2] This guide eschews a rigid, one-size-fits-all template. Instead, it provides a comprehensive, multi-faceted framework for the systematic evaluation of this specific benzoxazine derivative. The protocols and strategies outlined herein are designed to be self-validating, ensuring that each experimental stage builds upon the last to create a cohesive and compelling data package.

The core philosophy of this guide is to intertwine technical execution with causal reasoning. We will not only detail how to perform an experiment but also why that specific assay, model, or endpoint is chosen. This approach is grounded in the principles of modern drug discovery, emphasizing early and thorough characterization to mitigate risks and maximize the potential for success.[3]

Section 1: Foundational Characterization and In Vitro Profiling

The initial phase of investigation focuses on establishing the fundamental biological activities of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. Given the known biological potential of benzoxazine and other nitrogen-containing heterocyclic compounds, initial screening should be directed towards identifying potential anticancer, antimicrobial, and antioxidant properties.[4][5][6][7][8]

Preliminary Biological Screening: Unveiling Therapeutic Potential

The first step is a broad-based screening to identify the most promising therapeutic avenues. This involves a panel of in vitro assays designed to detect cytotoxic, antimicrobial, and antioxidant effects.[9][10]

Table 1: Initial In Vitro Screening Panel for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Activity Assay Cell Lines/Organisms Primary Endpoint
Anticancer MTT or CellTiter-Glo® Luminescent Cell Viability AssayPanel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., HaCaT)IC50 (half-maximal inhibitory concentration)
Antimicrobial Broth Microdilution MethodPanel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans)MIC (Minimum Inhibitory Concentration)
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayCell-freeEC50 (half-maximal effective concentration)

Rationale: This initial screen provides a rapid and cost-effective assessment of the compound's primary biological activities.[11] The inclusion of a normal cell line in the anticancer screen is crucial for an early indication of selectivity and potential toxicity.

In-Depth Anticancer Evaluation: From Cytotoxicity to Mechanism of Action

Should the initial screening reveal promising anticancer activity, a more detailed investigation is warranted. This phase aims to characterize the nature of the cytotoxic effect and to begin to elucidate the underlying mechanism of action.[12][13]

Experimental Workflow for Anticancer Evaluation:

G A Initial Cytotoxicity Screening B Confirmation of Activity (e.g., Clonogenic Assay) A->B If IC50 is potent C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) B->D E Target Identification Studies (e.g., Proteomics, Kinase Profiling) C->E If cell cycle arrest is observed D->E If apoptosis is induced F Pathway Analysis (e.g., Western Blotting for key signaling proteins) E->F

Caption: Workflow for in-depth anticancer evaluation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in cell culture medium. Replace the existing medium with the compound-containing medium or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.[12]

Section 2: Pharmacokinetic Profiling (ADME/Tox)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is critical to avoid late-stage failures in drug development.[14][15] In silico and in vitro ADME/Tox studies can provide valuable insights into the drug-like properties of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.[16][17]

Table 2: In Vitro ADME/Tox Profiling

Parameter Assay System Endpoint
Absorption Caco-2 Permeability AssayCaco-2 cell monolayerApparent permeability coefficient (Papp)
Metabolism Metabolic Stability AssayHuman liver microsomesIn vitro half-life (t1/2), intrinsic clearance (Clint)
Toxicity hERG Inhibition AssayCHO or HEK293 cells expressing the hERG channelIC50 for hERG channel inhibition
Toxicity Ames TestSalmonella typhimurium strainsMutagenicity

Rationale: The Caco-2 permeability assay is a well-established in vitro model for predicting oral drug absorption.[17] Metabolic stability in human liver microsomes provides an early indication of how quickly the compound might be cleared from the body. The hERG assay is a critical safety screen to assess the risk of cardiac arrhythmias. The Ames test is a standard assay for evaluating the mutagenic potential of a compound.

Section 3: In Vivo Efficacy and Safety Evaluation

Positive in vitro data provides the justification for advancing 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine to in vivo studies. These studies are essential for evaluating the compound's efficacy and safety in a whole-organism context.[11][18]

Xenograft Models for Anticancer Efficacy

For compounds with demonstrated anticancer activity, xenograft models are the gold standard for in vivo efficacy testing.[19][20] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models offering greater clinical relevance.[21]

Experimental Workflow for In Vivo Efficacy Studies:

G A Selection of Relevant Xenograft Model (CDX or PDX) B Determination of Maximum Tolerated Dose (MTD) A->B C Efficacy Study with Multiple Dose Levels B->C D Monitoring of Tumor Growth and Animal Well-being C->D E Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis D->E F Histopathological Analysis of Tumors and Organs D->F

Caption: Workflow for in vivo anticancer efficacy studies.

Protocol 2: Cell Line-Derived Xenograft (CDX) Study

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).[20]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined dose levels.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition in the treatment groups to the control group.

Causality: The CDX model allows for the evaluation of a compound's ability to inhibit the growth of human tumors in a living organism, providing a more comprehensive assessment of its therapeutic potential than in vitro assays alone.[19][22]

Preliminary In Vivo Toxicity Assessment

Concurrent with efficacy studies, a preliminary assessment of in vivo toxicity is essential. This is typically done through a dose-range-finding study to determine the maximum tolerated dose (MTD).[23]

Key Parameters to Monitor in a Dose-Range-Finding Study:

  • Clinical signs of toxicity (e.g., changes in behavior, appearance)

  • Body weight changes

  • Food and water consumption

  • Hematology and clinical chemistry at the end of the study

  • Gross pathology and organ weights at necropsy

Conclusion: A Data-Driven Path Forward

The experimental design outlined in these application notes provides a systematic and scientifically rigorous approach to the preclinical evaluation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. By integrating in vitro and in vivo studies, and by focusing on the causal relationships between experimental choices and the data they generate, researchers can build a comprehensive understanding of this novel compound's therapeutic potential and its suitability for further development. Adherence to these principles will ensure that the data generated is robust, reliable, and provides a solid foundation for informed decision-making in the drug development process.[1][24][25]

References

Troubleshooting & Optimization

Improving yield of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide in-depth technical assistance for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this resource to address common challenges and improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in benzoxazine synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Sub-optimal Reaction Temperature: The formation of the benzoxazine ring is a thermally driven process. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[1] It is crucial to carefully control the temperature, often requiring heating to achieve cyclization.[2]

  • Poor Quality Reagents: The purity of your starting materials—2-amino-3-fluorophenol, and paraformaldehyde—is critical. Impurities can interfere with the reaction, leading to unwanted side reactions or inhibition of the desired transformation. Ensure you are using high-purity reagents and consider purification of starting materials if their quality is uncertain.

  • Inappropriate Solvent Choice: The solvent plays a significant role in solubilizing reactants and influencing reaction kinetics. Toluene and dioxane are commonly used solvents for benzoxazine synthesis.[3] In some cases, a solvent-free approach, which involves heating the reactants together, can be effective and may reduce reaction times.[3]

  • Molar Ratio of Reactants: The stoichiometry of the reactants is important. An excess of one reactant may lead to the formation of side products. A systematic optimization of the molar ratios of the aminophenol, and paraformaldehyde may be necessary to maximize the yield of the desired benzoxazine.

Experimental Protocol: Optimizing Reaction Conditions

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C in toluene) to identify the optimal temperature for your specific setup.

  • Solvent Screening: If yield remains low, test different solvents such as dioxane or consider a solvent-free reaction by carefully heating the neat mixture of reactants.

  • Stoichiometry Adjustment: Vary the molar equivalents of paraformaldehyde relative to the 2-amino-3-fluorophenol to find the ideal ratio.

Issue 2: Formation of Side Products and Impurities

Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are these likely side products and how can I minimize them?

Answer:

Side product formation is a common challenge in benzoxazine synthesis. The primary culprits are often related to the reactivity of the starting materials and intermediates.

  • Polymerization: Benzoxazine monomers can undergo premature polymerization, especially at elevated temperatures.[4] This can be exacerbated by the presence of acidic or basic impurities. The formation of hyperbranched triazine chains is a possible side reaction, particularly when using diamines, which can lead to gelation of the reaction mixture.[5][6]

  • N-Alkylation vs. O-Alkylation: In the reaction of aminophenols, there is a potential for competitive N-alkylation and O-alkylation.[7][8][9] While the desired reaction is the formation of the oxazine ring, side reactions involving alkylation of the amino or hydroxyl group can occur.

  • Influence of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the nucleophilicity of the amino and hydroxyl groups, potentially affecting the reaction pathway.

Strategies to Minimize Side Products:

  • Control of Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant side product formation occurs.

  • Purification of Starting Materials: As mentioned previously, using highly pure starting materials is essential to prevent unwanted side reactions catalyzed by impurities.

  • Use of Protective Groups: In some cases, protecting the amino or hydroxyl group can be a strategy to direct the reaction towards the desired product, although this adds extra steps to the synthesis.[7][8][9]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine from the crude reaction mixture. What purification techniques are most effective?

Answer:

Purification of fluoro-substituted heterocyclic compounds can be challenging due to their physical properties.

  • Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Fluorous Affinity Purification: Given the presence of a fluorine atom, fluorous affinity purification could be a viable, albeit more specialized, technique.[10][11] This method utilizes the unique properties of fluorinated molecules to achieve high selectivity and recovery.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?

A1: The most common synthesis involves the Mannich-like condensation of a 2-amino-3-fluorophenol with paraformaldehyde.[1] This reaction leads to the formation of the oxazine ring.

Q2: What analytical techniques are recommended for characterizing the final product?

A2: A combination of spectroscopic methods is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed information about the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: How does the fluorine substituent affect the synthesis?

A3: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the aromatic ring, potentially influencing the rate and regioselectivity of the cyclization reaction. It can also affect the physical properties of the final compound, such as its solubility and chromatographic behavior.

Visualizing the Workflow

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Amino-3-fluorophenol + Paraformaldehyde Solvent Solvent (e.g., Toluene) Reactants->Solvent Heating Heating (Optimized Temperature) Solvent->Heating Reaction Reaction Mixture Heating->Reaction Quenching Quenching (e.g., Water) Reaction->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography or Crystallization) Concentration->Purification Product Pure Product Purification->Product NMR NMR (¹H, ¹³C, ¹⁹F) Product->NMR FTIR FTIR Product->FTIR MS Mass Spectrometry Product->MS

Caption: A typical workflow for the synthesis, purification, and analysis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Quantitative Data Summary

ParameterConditionExpected OutcomeTroubleshooting Focus
Reaction Temperature 80-120 °COptimal yield and minimal side productsScreen different temperatures to find the sweet spot.
Solvent Toluene, Dioxane, or Solvent-freeGood solubility of reactants, efficient reactionTest alternative solvents if the reaction is sluggish.
Reactant Ratio 1 : 2 (Aminophenol : Paraformaldehyde)High conversion to the desired productVary the stoichiometry to minimize unreacted starting material.
Purification Eluent Hexane/Ethyl Acetate GradientGood separation of product from impuritiesAdjust the gradient to improve resolution.

References

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and obtain reliable results.

Introduction to the Stability of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated benzene ring fused to an oxazine ring, imparts unique electronic and conformational properties. However, the inherent reactivity of the N-aryl amine and the oxazine ring can lead to degradation in solution under certain conditions. This guide provides a proactive approach to mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine has turned a yellow or brown color. What is causing this discoloration?

A1: The development of color in your solution is likely due to oxidation of the N-aryl amine moiety. Aromatic amines can be susceptible to oxidation, forming colored nitroso or nitro compounds, and eventually leading to complex polymeric byproducts.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents in your solvent or reaction mixture. The fluorine substituent, being electron-withdrawing, can influence the susceptibility of the aromatic ring to oxidation.

Q2: I've noticed a decrease in the concentration of my stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine over time. What could be the reason?

A2: A decrease in concentration, aside from solvent evaporation, often points towards degradation. The primary suspects are hydrolysis of the oxazine ring or oxidative degradation. The oxazine ring contains an aminal-like linkage which can be susceptible to hydrolysis, particularly under acidic conditions, leading to ring-opening.[4][5][6][7]

Q3: How does pH affect the stability of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in aqueous or protic solutions?

A3: The stability of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 7): Acidic conditions can catalyze the hydrolysis of the oxazine ring. The nitrogen atom in the ring can be protonated, making the ring more susceptible to nucleophilic attack by water, leading to ring-opening.[4][5][6][7]

  • Neutral Conditions (pH ≈ 7): While more stable than in acidic or basic conditions, gradual degradation through oxidation can still occur, especially with prolonged exposure to air and light.

  • Basic Conditions (pH > 7): Strong basic conditions may also promote degradation, potentially through deprotonation and subsequent rearrangement or oxidation pathways.

Q4: Is 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine sensitive to light?

A4: Yes, heterocyclic aromatic amines can be photosensitive.[8] Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation pathways, leading to the formation of reactive intermediates and colored byproducts. It is, therefore, crucial to protect solutions of this compound from light.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To ensure the longevity of your stock solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or dioxane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in ring-opening reactions.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials. For fluorinated organic compounds, it is crucial to store them in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][10]

  • Light Protection: Always wrap vials with aluminum foil or use amber-colored vials to protect the solution from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing smaller aliquots of your stock solution.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Oxidation of the N-aryl amine.1. Inert Atmosphere: Purge the solvent with an inert gas (N₂ or Ar) before dissolving the compound. Work under an inert atmosphere. 2. Light Protection: Store the solution in an amber vial or wrap it in aluminum foil. 3. Antioxidants: For specific applications, consider the addition of a small amount of an antioxidant like BHT, although this may interfere with downstream reactions.
Precipitate Formation in Solution Degradation product with low solubility. Hydrolysis leading to a less soluble ring-opened product.1. Solvent Purity: Ensure the use of anhydrous solvents. 2. pH Control: If using a buffered system, ensure the pH is near neutral and the buffer components are compatible. 3. Analysis of Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR, MS) to identify the degradation product and understand the degradation pathway.
Inconsistent Experimental Results Degradation of the compound during the experiment.1. Fresh Solutions: Prepare fresh working solutions from a frozen, protected stock solution immediately before each experiment. 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR to check for the appearance of degradation products. 3. Control Experiments: Run control experiments (e.g., compound in reaction buffer without other reagents) to assess its stability under the specific experimental conditions.
Unexpected Peaks in Analytical Data (HPLC, NMR) Formation of degradation products.1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This can help in assigning the unexpected peaks. 2. LC-MS Analysis: Use LC-MS to obtain the mass of the unknown peaks to aid in their identification.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Stock Solution
  • Preparation: Work in a fume hood with proper personal protective equipment (PPE).[9]

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Degassing: Degas the solvent by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a clean, dry vial.

  • Dissolution: Under a blanket of inert gas, add the degassed solvent to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Tightly cap the vial, seal with parafilm, wrap in aluminum foil, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]

  • Stock Solution: Prepare a stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution.

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or direct sunlight.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to monitor the decrease of the parent compound and the formation of degradation products.

Protocol 3: HPLC-UV Method for Stability Monitoring

This is a general-purpose method that may require optimization for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

Visualization of Key Concepts

Logical Flow for Troubleshooting Stability Issues

G start Observe Instability (e.g., color change, peak loss) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Evaluate Solvent (Purity, Protic/Aprotic) start->check_solvent check_ph Assess pH of Solution start->check_ph run_control Perform Control Experiment (Compound in buffer/solvent) check_storage->run_control check_solvent->run_control check_ph->run_control analyze_degradants Analyze for Degradants (LC-MS, NMR) run_control->analyze_degradants forced_degradation Conduct Forced Degradation Study analyze_degradants->forced_degradation If degradants unknown modify_protocol Modify Experimental Protocol (Fresh solutions, inert conditions) analyze_degradants->modify_protocol forced_degradation->modify_protocol stable Stability Issue Resolved modify_protocol->stable

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G sub 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrolysis Ring-Opened Product (e.g., aminophenol derivative) sub->hydrolysis  Acid/Base  Hydrolysis oxidation Oxidized Products (e.g., N-oxides, quinones, colored species) sub->oxidation  O₂, Light  Oxidation photolysis Photoproducts (Radical species, rearranged structures) sub->photolysis  UV/Light  Photodegradation

Caption: Major potential degradation pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for this important heterocyclic compound.

Overview of the Synthesis

The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-3-fluorophenol. The second step is the cyclization of this intermediate with a formaldehyde source to form the desired benzoxazine ring.

Step 1: Synthesis of 2-Amino-3-Fluorophenol

A common and effective method for preparing 2-amino-3-fluorophenol is the reduction of 3-fluoro-2-nitrophenol. This can be accomplished using various reducing agents, with catalytic hydrogenation being a clean and high-yielding option.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine in a question-and-answer format.

Low or No Yield of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Question: I am getting a very low yield, or no desired product at all, in the final cyclization step. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the synthesis of benzoxazines can stem from several factors, primarily related to the quality of your starting materials and the reaction conditions. Let's break down the potential causes and solutions:

  • Cause 1: Purity of 2-Amino-3-fluorophenol: The precursor, 2-amino-3-fluorophenol, is susceptible to oxidation. If it has been stored for a long time or exposed to air, it may have degraded, which will significantly impact the yield of the subsequent reaction.

    • Solution: It is highly recommended to use freshly prepared or purified 2-amino-3-fluorophenol.[1] If you suspect degradation, you can purify the existing stock by recrystallization or column chromatography. The purity can be checked by NMR or LC-MS before use.

  • Cause 2: Reactivity of Formaldehyde Source: The choice and quality of the formaldehyde source are critical. Paraformaldehyde needs to be depolymerized to formaldehyde in situ, and this process can be inefficient if the paraformaldehyde is of low quality or if the reaction temperature is not optimal.

    • Solution: Use high-purity paraformaldehyde. Ensure the reaction is heated sufficiently to promote depolymerization, typically in the range of 60-80 °C. Alternatively, an aqueous formaldehyde solution (formalin) can be used, but be mindful of the water content as it can affect the reaction.[2]

  • Cause 3: Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An incorrect ratio of 2-amino-3-fluorophenol to formaldehyde can lead to the formation of side products or incomplete reaction.

    • Solution: The typical molar ratio for benzoxazine synthesis is 1:2 of the amine to formaldehyde.[2][3] It is advisable to perform small-scale trials to optimize this ratio for your specific setup.

  • Cause 4: Inappropriate Reaction Temperature: The reaction temperature influences both the rate of reaction and the formation of byproducts. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of undesirable oligomers.[3]

    • Solution: A systematic approach to optimizing the temperature is recommended. Start with a moderate temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are these and how can I prevent their formation?

Answer:

The formation of impurities is a common challenge in benzoxazine synthesis. The primary culprits are often oligomeric byproducts and unreacted starting materials.

  • Cause 1: Oligomerization: Benzoxazine monomers can undergo ring-opening polymerization at elevated temperatures. This is a common side reaction that leads to the formation of oligomeric or polymeric impurities, which can be difficult to remove.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which can initiate polymerization.[3]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to high temperatures.

      • Molar Ratio: Using a precise 1:2 molar ratio of amine to formaldehyde can help minimize the formation of oligomeric byproducts.[2]

  • Cause 2: Formation of Triazine Structures: In some cases, especially with diamines, hyperbranched triazine chains can form as a side reaction.[4][5] While less common with simple aminophenols, it's a possibility to consider.

    • Solution: Adhering to optimized reaction conditions, particularly stoichiometry and temperature, is the best way to suppress the formation of such side products.

  • Cause 3: Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-amino-3-fluorophenol in your final product.

    • Solution:

      • Reaction Monitoring: Regularly monitor the reaction progress using TLC or LC-MS to ensure it goes to completion.

      • Purification: If unreacted starting material is present, it can typically be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?

A1: The choice of solvent can influence the reaction rate and work-up procedure. Common solvents for benzoxazine synthesis include dioxane, toluene, and methanol.[2][6] For the reaction of 2-amino-3-fluorophenol with formaldehyde, a protic solvent like methanol can be a good starting point as it can help to solvate the starting materials.[2] Solvent-free conditions using microwave irradiation have also been reported to be effective and environmentally friendly for the synthesis of some benzoxazines.[6]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting material (2-amino-3-fluorophenol) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the recommended purification methods for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?

A3: The purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from both more polar (unreacted starting material) and less polar (oligomeric) impurities. Silica gel is the most common stationary phase.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline product.

  • Solvent Washing: Sometimes, simply washing the crude product with a solvent in which the impurities are soluble, but the product is not, can significantly improve purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed.

  • Formaldehyde: Formaldehyde and its sources like paraformaldehyde are toxic and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

  • Solvents: The solvents used in the synthesis may be flammable and/or toxic. Handle them with care in a fume hood.

  • 2-Amino-3-fluorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Always handle with appropriate PPE.

Q5: Can I scale up this reaction? What are the key considerations?

A5: Scaling up the reaction requires careful consideration of a few key factors:

  • Heat Transfer: The reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions or the formation of side products. Use a reaction vessel with adequate surface area and a reliable cooling system.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is important for consistent reaction rates and to avoid localized overheating.

  • Addition Rate: When scaling up, it may be necessary to add one of the reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.

Data Presentation

Table 1: Recommended Starting Reaction Conditions for the Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

ParameterRecommended ValueRationale
Reactants 2-Amino-3-fluorophenol, ParaformaldehydeStandard components for benzoxazine synthesis.[3]
Molar Ratio (Amine:Formaldehyde) 1 : 2.2A slight excess of formaldehyde can help drive the reaction to completion.[2]
Solvent Methanol or TolueneCommon solvents that have been shown to be effective.[2][6]
Temperature 60 - 80 °CBalances reaction rate with minimizing side reactions.[3]
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal time.

Experimental Protocols & Visualizations

Protocol: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
  • To a solution of 2-amino-3-fluorophenol (1.0 eq) in methanol, add paraformaldehyde (2.2 eq).

  • Heat the reaction mixture to 65-70 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Benzoxazine Formation 3-Fluoro-2-nitrophenol 3-Fluoro-2-nitrophenol Reduction Reduction 3-Fluoro-2-nitrophenol->Reduction Pd/C, H2 or SnCl2 2-Amino-3-fluorophenol 2-Amino-3-fluorophenol Reduction->2-Amino-3-fluorophenol Cyclization Cyclization 2-Amino-3-fluorophenol->Cyclization Methanol, 65-70°C Paraformaldehyde Paraformaldehyde Paraformaldehyde->Cyclization 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Cyclization->8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Caption: Synthetic workflow for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Troubleshooting_Logic Low_Yield Low Yield Issue Check_Purity Check Purity of 2-Amino-3-fluorophenol Low_Yield->Check_Purity Check_Formaldehyde Evaluate Formaldehyde Source & Reactivity Low_Yield->Check_Formaldehyde Check_Stoichiometry Verify Molar Ratios Low_Yield->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Impurity_Formation Impurity Formation Control_Temp Strict Temperature Control Impurity_Formation->Control_Temp Monitor_Time Optimize Reaction Time Impurity_Formation->Monitor_Time Adjust_Ratio Adjust Molar Ratio Impurity_Formation->Adjust_Ratio Purification Effective Purification Impurity_Formation->Purification

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Potential Degradation Pathways

Disclaimer: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is a specialized chemical entity for which extensive public degradation data is not available. This guide is therefore constructed based on established principles of benzoxazine chemistry, the known effects of fluorine substitution on aromatic systems, and general organic chemistry reaction mechanisms. The pathways and troubleshooting steps described herein are predictive and should be used as a foundational framework for your experimental investigations.

Introduction

Welcome to the technical support center for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar benzoxazine derivatives. Benzoxazines are a robust class of heterocyclic compounds known for their thermal stability and versatile chemistry.[1][2] However, like all organic molecules, they are susceptible to degradation under certain conditions. The introduction of a fluorine atom at the 8-position can significantly influence the electronic properties and, consequently, the stability of the molecule.[3][4][5] This guide will provide you with a comprehensive overview of potential degradation pathways, troubleshooting advice for common experimental issues, and detailed protocols to investigate the stability of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that you may encounter during your research.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an aqueous buffer. What could be the cause?

A1: This is a classic sign of hydrolysis. The oxazine ring in the benzoxazine structure is susceptible to acid- or base-catalyzed ring-opening.[6] The presence of water, especially at non-neutral pH, can lead to the formation of a more polar aminomethyl phenol derivative.

  • Causality: The lone pair of electrons on the oxygen atom of the oxazine ring can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the phenolic proton (if one were present on a different part of the molecule) could be abstracted, but direct attack on the ring is also possible. The resulting ring-opened product will have a free amine and a hydroxyl group, significantly increasing its polarity.

  • Troubleshooting Steps:

    • Confirm Identity: Isolate the new peak using preparative HPLC and characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass would be that of the parent compound plus the mass of a water molecule.

    • pH Control: Re-run your experiment in a series of buffers with varying pH (e.g., pH 3, 5, 7, 9) to determine the pH range of maximum stability.

    • Aprotic Solvent: If your experimental conditions allow, consider using a non-aqueous, aprotic solvent for storage and handling to prevent hydrolysis.

Q2: My compound seems to be degrading when exposed to air, even in the solid state, leading to a yellowish discoloration. What degradation pathway might be at play?

A2: The discoloration suggests the formation of colored impurities, which is often indicative of oxidation. The benzoxazine ring system, particularly the electron-rich benzene ring, can be susceptible to oxidative degradation.

  • Causality: The methylene bridge and the nitrogen atom in the oxazine ring can be sites of oxidation. Furthermore, the electron-donating character of the ether oxygen and the nitrogen atom can activate the aromatic ring towards oxidative processes, potentially leading to quinone-like structures or other colored byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

    • Forced Oxidation Study: To confirm susceptibility to oxidation, perform a forced degradation study by treating a solution of your compound with a mild oxidizing agent like hydrogen peroxide.[7] Analyze the degradation products by HPLC-MS to see if they match the impurities observed in your experiments.

Q3: I've noticed a loss of potency and the appearance of several new peaks in my analytical chromatogram after leaving my samples on the benchtop under laboratory lighting. What is the likely cause?

A3: This pattern is characteristic of photolytic degradation. Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum, which can provide the energy to initiate photochemical reactions.

  • Causality: The aromatic ring and the heteroatoms in the oxazine ring contain π-electrons and lone pairs that can absorb UV-vis light. This absorption can promote the molecule to an excited state, from which it can undergo various reactions, including ring cleavage, rearrangement, or reaction with solvent or oxygen.

  • Troubleshooting Steps:

    • Light Protection: Protect your samples from light at all times by using amber vials, wrapping containers in aluminum foil, and working in a dimly lit area when possible.

    • Photostability Study: Conduct a formal photostability study according to ICH Q1B guidelines.[8] Expose a solution of your compound to a controlled light source and monitor the formation of degradants over time. This will confirm the light sensitivity and help identify the degradation products.

    • Solvent Effects: Be aware that the solvent can play a role in photolytic degradation. Re-evaluate your choice of solvent if photostability is a major concern.

Q4: During a high-temperature reaction, I'm seeing significant charring and the formation of insoluble material. Is this expected?

A4: Benzoxazines are known for their high thermal stability, often polymerizing at elevated temperatures to form polybenzoxazines.[9][10][11] The charring you are observing is likely a result of thermal degradation occurring alongside or at temperatures exceeding the polymerization temperature.

  • Causality: At very high temperatures, the covalent bonds within the molecule can begin to break. The weakest bonds, such as the C-N and C-O bonds in the oxazine ring and the Mannich bridge in the polymerized form, are often the first to cleave.[12][13] This can lead to the release of small molecules and the formation of a highly cross-linked, carbonaceous char. The fluorine substituent is expected to enhance the thermal stability of the aromatic ring itself.[3][4][5]

  • Troubleshooting Steps:

    • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your compound. TGA will determine the onset temperature of thermal degradation, while DSC can reveal the exotherm associated with polymerization.[10][11] This will help you define a safe operating temperature range for your reactions.

    • Reaction Time and Temperature: Optimize your reaction conditions by lowering the temperature and reducing the reaction time to minimize thermal degradation.

    • Inert Atmosphere: High-temperature reactions should always be conducted under an inert atmosphere to prevent thermo-oxidative degradation, which can occur at lower temperatures than purely thermal degradation.[14]

Potential Degradation Pathways

Below are the hypothesized degradation pathways for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine based on the chemistry of the benzoxazine scaffold.

Hydrolytic Degradation (Ring Opening)

This is one of the most common degradation pathways for benzoxazines in aqueous environments. The reaction involves the cleavage of the C-O bond in the oxazine ring.

Hydrolysis Parent 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine Intermediate Protonated Oxazine Ring (Acid-Catalyzed) Parent->Intermediate H+ Product 2-((Alkylamino)methyl)- 3-fluorophenol Intermediate->Product + H2O - H+ Oxidation Parent 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine Product1 N-Oxide Derivative Parent->Product1 [O] Product2 Ring-Oxidized Species (e.g., Quinone-imine) Parent->Product2 [O] Product3 Benzylic Oxidation Product Parent->Product3 [O]

References

Technical Support Center: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on avoiding common impurities and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine?

The most prevalent and direct method for synthesizing 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine is the cyclization of 2-amino-3-fluorophenol with a suitable two-carbon electrophile, typically 1,2-dibromoethane or a related equivalent. This reaction is a variation of the well-established methods for benzoxazine synthesis.[1][2]

Q2: What are the critical starting materials and their purity requirements?

The primary starting material is 2-amino-3-fluorophenol.[3][4][5] It is crucial that this reagent is of high purity, as impurities can lead to significant side reactions. Methods for its preparation often involve the reduction of 3-fluoro-2-nitrophenol.[6] Key considerations for starting materials include:

  • 2-Amino-3-fluorophenol: Should be free of regioisomers and residual reducing agents from its synthesis.

  • 1,2-Dibromoethane: Should be freshly distilled to remove any acidic impurities that can catalyze side reactions.

Q3: Why is temperature control important during the synthesis?

Temperature control is critical to minimize the formation of byproducts.[7] High temperatures can lead to the formation of oligomers and polymers, reducing the yield of the desired monomer.[8] The optimal temperature will depend on the solvent and base used, but it is generally recommended to maintain a moderate temperature and monitor the reaction progress closely.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups of the benzoxazine ring.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Side Reactions: Formation of undesired byproducts.

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants.

  • Ineffective Base: The chosen base may not be strong enough to facilitate the cyclization.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the point of maximum conversion. A modest increase in temperature or prolonged reaction time may be necessary.

  • Control Stoichiometry: A slight excess of 1,2-dibromoethane can sometimes drive the reaction to completion, but a large excess should be avoided to prevent the formation of N-alkylated impurities.

  • Base Selection: Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to find the optimal conditions for your specific solvent system.

Problem 2: Formation of a Brown, Tarry Substance

Possible Causes:

  • Polymerization: High reaction temperatures can induce the ring-opening polymerization of the benzoxazine product.[8][11][12]

  • Oxidation: 2-amino-3-fluorophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air.

Solutions:

  • Maintain Strict Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a consistent and moderate temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.

  • Purification of Starting Material: Ensure the 2-amino-3-fluorophenol is pure and free from colored impurities before starting the reaction.

Problem 3: Presence of N-Alkylated Impurities

Possible Causes:

  • Over-alkylation: The nitrogen atom of the newly formed benzoxazine can be further alkylated by 1,2-dibromoethane.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of 1,2-dibromoethane.

  • Slow Addition: Add the 1,2-dibromoethane solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

Problem 4: Formation of Regioisomers

While less common with a pre-synthesized aminophenol, if starting from a more complex route, the formation of regioisomers is a possibility.

Possible Causes:

  • Lack of Regiocontrol in Precursor Synthesis: If the 2-amino-3-fluorophenol starting material is not pure, other isomers will be carried through the reaction.

Solutions:

  • Purify the Starting Material: Ensure the 2-amino-3-fluorophenol is a single, pure isomer before use. Recrystallization or column chromatography may be necessary.[6]

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-fluorophenol (1 equivalent) and a suitable base (e.g., K₂CO₃, 2-3 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to separate the product from impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Visualizing Reaction Pathways

Diagram 1: Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-amino-3-fluorophenol 2-Amino-3-fluorophenol Product 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine 2-amino-3-fluorophenol->Product Cyclization 1,2-dibromoethane 1,2-Dibromoethane 1,2-dibromoethane->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Caption: General reaction scheme for the synthesis.

Diagram 2: Potential Impurity Formation Pathways

G Reactants 2-Amino-3-fluorophenol + 1,2-Dibromoethane Desired_Product 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine Reactants->Desired_Product Desired Pathway N_Alkylation N-Alkylated Impurity Desired_Product->N_Alkylation Excess 1,2-dibromoethane Polymerization Polymer/Oligomer Desired_Product->Polymerization High Temperature

Caption: Common side reactions leading to impurities.

Quantitative Data Summary

ParameterCondition A (Optimized)Condition B (Suboptimal)
Temperature 70 °C100 °C
Base K₂CO₃NaHCO₃
Yield 85%40%
Purity (HPLC) >98%~75% (with significant polymer)
Major Impurity <1% N-alkylated product>20% Polymer/Oligomers

References

Technical Support Center: A Guide to Scaling the Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key heterocyclic scaffold, its efficient and robust production is critical.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices, troubleshooting common issues, and ensuring a scalable, self-validating protocol.

Synthesis Overview and Core Mechanism

The most direct and scalable route to 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine involves the double alkylation of 2-amino-3-fluorophenol with a two-carbon electrophile, typically 1,2-dibromoethane or 1,2-dichloroethane. This process consists of two sequential nucleophilic substitution (SN2) reactions: an initial N-alkylation followed by an intramolecular O-alkylation (cyclization).

The reaction is typically performed in a polar aprotic solvent with an inorganic base to facilitate the nucleophilic attacks and neutralize the generated acid.

Reaction_Mechanism Start 2-Amino-3-fluorophenol + 1,2-Dibromoethane Intermediate Intermediate: N-(2-bromoethyl)-2-amino-3-fluorophenol Start->Intermediate Step 1: N-Alkylation (Sɴ2) - Slower Step - Base assists Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Intermediate Intermediate->Phenoxide Base deprotonates -OH group Product 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Phenoxide->Product Step 2: Intramolecular O-Alkylation (Sɴ2 Cyclization) - Faster Step (Intramolecular)

Caption: Reaction pathway for the synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning the scale-up of this synthesis.

Q1: What is the most critical starting material, and what purity is required?

A1: The most critical starting material is 2-amino-3-fluorophenol . Its purity directly impacts the yield and impurity profile of the final product. It serves as a building block in the preparation of various fluorinated organic compounds.[2]

  • Purity Requirement: A purity of >98% is recommended. Key impurities to monitor for are regioisomers (e.g., 4-amino-3-fluorophenol) and residual starting materials from its own synthesis, such as 3-fluoro-2-nitrophenol.[3]

  • Causality: Regioisomeric impurities will lead to the formation of undesired benzoxazine isomers, which can be challenging to separate from the target molecule. Residual nitro compounds can interfere with the reaction and introduce colored impurities.

Q2: Why is the choice of base so important for scalability?

A2: The base serves two primary functions: deprotonating the phenol for the final cyclization and neutralizing the HBr formed during both alkylation steps.

  • Recommended Base: Potassium carbonate (K₂CO₃) is often the base of choice for scale-up.

  • Causality & Expertise: While stronger bases like sodium hydride (NaH) might seem attractive, they pose significant safety risks on a large scale (flammability) and can promote side reactions. K₂CO₃ offers a good balance of reactivity, safety, low cost, and ease of removal (filtration) during workup. Cesium carbonate (Cs₂CO₃) can improve yields due to the "cesium effect" but is often prohibitively expensive for large-scale manufacturing.

Q3: What are the primary safety concerns when moving from bench to pilot scale?

A3: The primary safety concerns are the handling of the alkylating agent and managing the reaction exotherm.

  • Alkylating Agent: 1,2-dibromoethane and 1,2-dichloroethane are toxic and suspected carcinogens. Operations should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE). For large-scale operations, a closed-system transfer is highly recommended.

  • Exotherm Management: The SN2 reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully controlled via a reactor jacket and potentially by controlling the addition rate of the alkylating agent to prevent a thermal runaway, which could lead to side reactions or a dangerous pressure buildup.

Q4: Is chromatography a viable purification method on a large scale?

A4: While silica gel chromatography is excellent for purification at the lab scale, it is generally not economically viable or practical for multi-kilogram production.[4][5] The focus during scale-up should be on developing a robust crystallization procedure.

  • Expert Insight: The process should be optimized to yield a crude product that can be purified by direct crystallization or recrystallization from an appropriate solvent system (e.g., isopropanol/water, heptane/ethyl acetate). This significantly reduces solvent waste, cost, and processing time compared to chromatography.

Experimental Protocols: From Bench to Pilot Scale

This section provides a detailed methodology, highlighting the critical adjustments needed for scaling up.

Key Reaction Parameters
ParameterLab Scale (10g)Pilot Scale (10kg)Rationale for Change
2-Amino-3-fluorophenol 1.0 equiv (10g)1.0 equiv (10.0 kg)-
1,2-Dibromoethane 1.1 - 1.2 equiv1.05 - 1.1 equivMinimize excess of toxic reagent and potential side products on a large scale.
Potassium Carbonate 2.5 - 3.0 equiv2.2 - 2.5 equivOptimize for reaction efficiency and minimize solid volume for easier stirring.
Solvent (DMF) 100-150 mL (10-15 vol)80-100 L (8-10 vol)Higher concentration improves throughput, but must be balanced with stirrability and heat transfer.
Temperature 80 - 90 °C80 - 85 °CTighter control is needed to prevent side reactions and manage exotherm.
Reaction Time 12 - 24 hours18 - 36 hoursReactions at a larger scale may be slower due to mass transfer limitations.
Addition Method All at onceSub-surface slow addition of 1,2-dibromoethane over 1-2 hoursCritical for controlling the reaction exotherm and minimizing local concentration spikes.
Step-by-Step Methodology (Pilot Scale)
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-amino-3-fluorophenol (10.0 kg) and potassium carbonate (e.g., 27.2 kg).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 90 L) to the reactor. Begin agitation to create a slurry.

  • Inert Atmosphere: Purge the reactor headspace with nitrogen and maintain a slight positive pressure. This is crucial to prevent oxidative side reactions that can lead to colored impurities.

  • Heating: Heat the reactor contents to 80-85 °C using the reactor jacket.

  • Controlled Reagent Addition: Once the target temperature is stable, begin the slow, sub-surface addition of 1,2-dibromoethane (e.g., 15.8 kg) over 1-2 hours. Monitor the internal temperature closely; if it rises more than 5 °C above the setpoint, pause the addition.

  • Reaction Monitoring: Hold the reaction mixture at 80-85 °C. Monitor the reaction progress by a suitable in-process control (IPC) method, such as HPLC or UPLC, by taking samples every 4-6 hours until the consumption of the starting material is >99%.

  • Cool-down and Quench: Once complete, cool the reaction mixture to 20-25 °C. Slowly and carefully add water (e.g., 200 L) to the reactor to quench the reaction and dissolve inorganic salts. Note: This may be mildly exothermic.

  • Extraction: Transfer the quenched mixture to an extraction vessel. Extract the product into a suitable organic solvent like Ethyl Acetate or Toluene (e.g., 3 x 100 L).

  • Washes: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. A solvent swap to a crystallization solvent like isopropanol may be performed. Cool the concentrated solution to induce crystallization.

  • Isolation and Drying: Isolate the solid product by filtration (e.g., using a Nutsche filter/dryer). Wash the filter cake with cold solvent and dry under vacuum at <50 °C until a constant weight is achieved.

Troubleshooting Guide

Navigating challenges is a core part of process scale-up. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Guide P1 Problem: Low or Incomplete Conversion C1a Cause: Insufficient Base Activity P1->C1a C1b Cause: Low Reaction Temperature P1->C1b C1c Cause: Poor Reagent Quality P1->C1c P2 Problem: Significant Side Product Formation C2a Cause: Intermolecular Dimerization P2->C2a C2b Cause: Over-alkylation of Product P2->C2b P3 Problem: Difficult Purification / Oily Product C3a Cause: Residual High-Boiling Solvent (DMF) P3->C3a C3b Cause: Presence of Tarry Polymeric Impurities P3->C3b S1a Solution: - Use fresh, finely ground K₂CO₃. - Ensure anhydrous conditions. C1a->S1a S1b Solution: - Verify reactor temperature calibration. - Increase temperature to 85-90 °C. C1b->S1b S1c Solution: - Test starting materials for purity (>98%). - Use fresh 1,2-dibromoethane. C1c->S1c S2a Solution: - Ensure slow, controlled addition of electrophile. - Maintain recommended dilution (8-10 vol). C2a->S2a S2b Solution: - Use minimal excess of 1,2-dibromoethane (≤1.1 equiv). C2b->S2b S3a Solution: - Perform thorough aqueous washes during workup. - Consider a solvent swap before crystallization. C3a->S3a S3b Solution: - Filter the crude organic solution through a pad of celite before concentration. - Optimize crystallization conditions. C3b->S3b

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction has stalled, with significant starting material remaining after 24 hours. What should I do?

A:

  • Immediate Check: First, confirm your reaction temperature. A deviation of just 5-10 °C can significantly slow the reaction. Verify the reactor's temperature probe is accurate.

  • Root Cause Analysis: The most common cause is inactive or insufficient base. Potassium carbonate can absorb moisture, reducing its efficacy. Using old or poorly stored base is a frequent issue. Another possibility is impure starting materials.

  • Solution: Consider adding a fresh portion of finely powdered, dry potassium carbonate (0.5 equiv). If the reaction is clean by HPLC but just slow, extending the reaction time or increasing the temperature slightly (e.g., to 90 °C) can be effective.

Q: My crude product contains a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A:

  • Impurity Identity: This is likely the dimer, where two molecules of 2-amino-3-fluorophenol are linked by an ethylene bridge (Ar-NH-CH₂-CH₂-NH-Ar). This occurs when the intermediate N-(2-bromoethyl)-amine reacts with another molecule of the starting aminophenol instead of cyclizing.

  • Causality: This intermolecular reaction competes with the desired intramolecular cyclization. It is favored by high concentrations of the nucleophile (aminophenol). Adding the 1,2-dibromoethane all at once creates localized "hot spots" where the aminophenol is in vast excess relative to the electrophile, promoting dimerization.

  • Prevention: The key is to keep the concentration of the free electrophile low at all times. This is achieved by the slow, controlled addition of 1,2-dibromoethane as described in the pilot-scale protocol. This favors the intramolecular cyclization, as the reactive ends of the intermediate are always in close proximity to each other.

Q: After solvent removal, I am left with a dark, non-crystalline oil instead of a solid. How can I purify this?

A:

  • Root Cause Analysis: This often points to two issues: residual high-boiling solvent (DMF) or the formation of tarry, polymeric side products. Overheating the reaction or the presence of oxygen can exacerbate tar formation. The direct alkylation of amines can sometimes lead to complex mixtures if not well-controlled.[6][7]

  • Solution Strategy:

    • Solvent Removal: Ensure your workup includes thorough aqueous washes (at least 3-4 times) to remove as much DMF as possible before concentration.

    • Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., heptane or hexanes) with vigorous stirring to try and precipitate the product as a solid. This is known as trituration.

    • "Salting Out": An alternative is an acid-base purification. Dissolve the oil in a solvent like ethyl acetate and wash with dilute HCl (e.g., 1N HCl). The benzoxazine product, being basic, will move into the aqueous acid layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure product back into ethyl acetate. This is a highly effective, non-chromatographic purification technique suitable for scale-up.

References

Validation & Comparative

Introduction: The Benzoxazine Scaffold and the Strategic Role of Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Derivatives

Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] These scaffolds, characterized by a benzene ring fused to an oxazine ring, exist in three isomeric forms (1,2-, 1,3-, and 1,4-oxazines) and serve as a foundational structure for a multitude of biologically active molecules.[2][3] The inherent structural features of the benzoxazine core allow for extensive modification at multiple sites, making it a "privileged scaffold" for developing novel therapeutic agents.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties.[1][2][4]

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Specifically, the incorporation of fluorine, such as at the 8-position of the 3,4-dihydro-2H-benzo[b]oxazine core, can profoundly influence a molecule's efficacy. Fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby improving cell permeability and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of fluoro-substituted benzoxazine derivatives across various therapeutic areas, supported by experimental data and mechanistic insights.

Comparative Efficacy in Oncology

Benzoxazine derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

Mechanism of Action: PI3Kα Inhibition and Apoptosis Induction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in many human cancers, making its isoforms, particularly PI3Kα, attractive therapeutic targets.[7] Certain 2H-benzo[b][8][9]oxazine derivatives have been specifically designed and synthesized as PI3Kα inhibitors.[7] The efficacy of these compounds is often evaluated by their ability to inhibit the proliferation of cancer cell lines with known PI3K pathway mutations and to reduce the phosphorylation of downstream targets like Akt.

For instance, compound 7f from a synthesized series of 2H-benzo[b][8][9]oxazine derivatives showed potent antiproliferative activity and was found to decrease the level of phospho-Akt (T308) in a dose-dependent manner, confirming its on-target activity.[7] Other derivatives have been shown to induce apoptosis by upregulating the expression of p53 and caspase-3, key proteins in the programmed cell death pathway.[5] The presence of a free amino group has been identified as a common feature in several active derivatives that exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis.[5]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Proliferation Cell Proliferation, Survival, Growth pAkt->Proliferation Promotes Benzoxazine Fluoro-Benzoxazine Derivative (e.g., 7f) Benzoxazine->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluoro-benzoxazine derivative.

Comparative Antiproliferative Activity

The efficacy of benzoxazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Derivative ClassTarget Cell LineIC₅₀ (µM)Key Mechanistic InsightReference
Substituted BenzoxazinoneHepG2 (Liver)< 10p53 & Caspase-3 induction[5]
Substituted BenzoxazinoneMCF-7 (Breast)< 10Apoptosis induction[5]
Substituted BenzoxazinoneHCT-29 (Colon)< 10Topoisomerase II downregulation[5]
2H-Benzo[b][8][9]oxazine (7f)HCT-116 (Colon)Potent (not specified)PI3Kα inhibition[7]
Substituted 1,4-Benzoxazine (2b)MCF-7 (Breast)2.27HER2/JNK1 kinase activity, disrupts membrane permeability[6]
Substituted 1,4-Benzoxazine (4b)MCF-7 (Breast)3.26Disrupts membrane permeability, induces cell death[6]

Efficacy as Antimicrobial Agents

The rise of antibiotic-resistant pathogens necessitates the development of new antibacterial agents.[10] Benzoxazine derivatives have been identified as a promising class of compounds with significant antimicrobial potential.[2][10][11]

Mechanism of Action and Spectrum of Activity

The antimicrobial activity of benzoxazines is often linked to their ability to interfere with essential bacterial processes. For example, molecular docking studies have suggested that 1,2,3-triazol-4-yl-2H-benzo[b][8][9]oxazin-3(4H)-one derivatives can bind to the active site of Staphylococcus aureus dehydrosqualene synthase (CrtM), an enzyme crucial for cell membrane biosynthesis.[11] This inhibition disrupts membrane integrity and leads to bacterial cell death.

These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans).[11][12][13]

Caption: Experimental workflow for evaluating antimicrobial efficacy of benzoxazines.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. The data below compares the activity of different benzoxazine derivatives against various pathogens.

Derivative ClassTarget OrganismMIC (µg/mL)Reference
Triazole-functionalized 2H-benzo[b][8][9]oxazin-3(4H)-one (9c, 9d, 9e)S. aureus, E. coli, C. albicansPromising (not specified)[11]
3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazinesS. aureus (MTCC 96)MIC determined[12]
3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazinesE. coli (MTCC 739)MIC determined[12]
3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivativesE. coli, P. aeruginosaGood activity at 100 µg/mL[13]
3,4-dihydro-2H-benzo[b][8][9]oxazinesVarious BacteriaModerate to good activity[14]

Efficacy as Antithrombotic Agents

Certain fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as dual-action antithrombotic compounds, simultaneously inhibiting thrombin and antagonizing the glycoprotein IIb/IIIa receptor, both of which are critical for platelet aggregation and thrombus formation.[9]

Dual-Target Mechanism

The strategic placement of fluorine atoms, such as in a 3,4-difluorobenzyl substitution, has been shown to be crucial for achieving a balanced dual activity.[9] This dual-inhibition profile is highly desirable for preventing arterial thrombosis.

Comparative Inhibitory Activity

The potency of these compounds is measured by their thrombin inhibitory constant (Kᵢ) and their IC₅₀ for inhibiting the GP IIb/IIIa receptor.

DerivativeThrombin Inhibition (Kᵢ, µM)GP IIb/IIIa Inhibition (IC₅₀, µM)Key FeatureReference
Compound 9i 0.33 ± 0.071.1 ± 0.66-(carboxymethyl)(3,4-difluorobenzyl)amino[9]
Other Fluorinated AnalogsVariedVaried3-fluoro, 4-fluoro, 3,5-difluoro substitutions[9]
Ticlopidine (Control)N/ALess potent than 7aADP-induced platelet aggregation[15]
Aspirin (Control)N/ALess potent than 7aADP-induced platelet aggregation[15]
2H-benzo[b][8][9]oxazin-3(4H)-one (7a)N/A10.14ADP-induced platelet aggregation[15]

Experimental Protocols

Protocol 1: General Synthesis of 3,4-dihydro-2H-1,3-benzoxazines

This protocol is based on the well-established Mannich reaction, a common method for synthesizing benzoxazine rings.[12]

  • Preparation of N-(2-Hydroxy)benzyl-arylamine Intermediate:

    • Dissolve an appropriately substituted salicylaldehyde and a substituted arylamine in a suitable solvent like methanol.

    • Stir the mixture at room temperature to form the corresponding imine.

    • Reduce the imine in situ by the portion-wise addition of a reducing agent, such as sodium borohydride (NaBH₄), while maintaining the temperature at 0-5°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent under reduced pressure, and purify the resulting N-(2-hydroxy)benzyl-arylamine intermediate.

  • Cyclization to form the Benzoxazine Ring:

    • Dissolve the purified intermediate from Step 1 in a solvent like methanol.

    • Add an aqueous solution of formaldehyde (37%).

    • Reflux the reaction mixture at 65-70°C for 0.5-1.0 hours.[12]

    • Monitor the reaction completion by TLC.

    • Cool the reaction mixture and evaporate the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol describes a standard colorimetric assay to measure the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test benzoxazine derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold and its related fluorinated derivatives represent a highly promising platform for the development of novel therapeutics. The strategic incorporation of fluorine significantly impacts the efficacy of these compounds across multiple therapeutic areas, including oncology, infectious diseases, and thrombosis. Comparative data clearly demonstrates that subtle structural modifications, particularly in the substitution pattern on the benzoxazine core, can lead to substantial differences in potency and selectivity.

Future research should focus on synthesizing and screening a broader library of 8-fluoro and other poly-fluorinated derivatives to further refine structure-activity relationships. Investigating novel mechanisms of action, such as the recently discovered role of benzoxazines as ferroptosis inhibitors, could open new avenues for treating diseases like acute organ injury and neurodegenerative disorders.[16] Combining these potent scaffolds with other pharmacophores and exploring their potential in combination therapies will be crucial for translating the promise of benzoxazine derivatives into clinically effective treatments.

References

A Comparative Guide to the Biological Validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold and the Significance of Fluorine Substitution

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[1][2][3][4] This versatility makes it a focal point for drug discovery programs. Among its many derivatives, 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine serves as a critical synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[5]

The introduction of a fluorine atom onto a pharmacophore can profoundly alter its biological profile. This is due to fluorine's unique properties: high electronegativity, small van der Waals radius, and its ability to form strong bonds with carbon, often enhancing metabolic stability. The position of fluorine substitution is not trivial; positional isomers can exhibit vastly different potencies, selectivities, and pharmacokinetic profiles.[6]

This guide provides a comprehensive framework for the biological validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. We will objectively compare its potential performance by outlining a robust experimental workflow, providing detailed protocols, and presenting a comparative analysis against its key positional isomers and the parent non-fluorinated compound. The objective is to equip researchers and drug development professionals with a self-validating system to elucidate the structure-activity relationships (SAR) governed by fluorine placement.

Part 1: The Validation Workflow: From Cellular Effect to Molecular Target

A rigorous validation strategy proceeds logically from a broad, phenotypic screening assay to a specific, target-based mechanistic study. This multi-step approach ensures that observed cellular effects are not artifacts and can be attributed to a defined molecular interaction, a cornerstone of modern drug development.

Below is a diagram illustrating the recommended experimental workflow for validating the biological activity of a novel compound like 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Studies phenotypic_assay Phenotypic Assay (e.g., MTT Cytotoxicity) dose_response Dose-Response Analysis (Calculate IC50) phenotypic_assay->dose_response Generate Data comparator_selection Comparator Selection (Positional Isomers, Parent Cmpd) comparator_selection->phenotypic_assay Select Compounds target_assay Target-Based Assay (e.g., Kinase Inhibition) dose_response->target_assay Identify Hits pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_assay->pathway_analysis Confirm Mechanism in_silico In Silico Modeling (Molecular Docking) pathway_analysis->in_silico Hypothesize Binding adme_tox ADME/Tox Profiling pathway_analysis->adme_tox Validate Lead in_silico->target_assay Refine Hypothesis in_vivo In Vivo Efficacy Model adme_tox->in_vivo

Caption: A logical workflow for validating a novel compound's biological activity.

Part 2: Comparative Analysis Framework

To understand the specific contribution of the C8-fluorine atom, a comparative study is essential. The following compounds form an ideal test panel:

  • Test Compound: 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

  • Comparator 1: 5-Fluoro-3,4-dihydro-2H-benzo[b]oxazine[6]

  • Comparator 2: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine[6]

  • Parent Control: 3,4-dihydro-2H-benzo[b]oxazine (non-fluorinated)

This panel allows for the direct assessment of how fluorine's position impacts biological activity relative to both other isomers and the unsubstituted core structure.

Part 3: Experimental Protocols and Data Interpretation

Given that certain benzoxazine derivatives have shown promise as anticancer agents, potentially through the inhibition of signaling pathways like PI3K, we will use this as our primary example for validation.[7][8]

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay serves as a robust and high-throughput initial screen to quantify the cytotoxic (cell-killing) potential of the compound panel against a cancer cell line. We will use the HepG2 human liver cancer cell line, which has been previously utilized for testing benzoxazine derivatives.[7]

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the four test compounds (8-Fluoro, 5-Fluoro, 6-Fluoro, and parent) in culture media. Replace the existing media with media containing the compounds at final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression model (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value for each compound.

Hypothetical Comparative Data:

CompoundIC₅₀ against HepG2 (µM)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine 10.5 ± 1.2
5-Fluoro-3,4-dihydro-2H-benzo[b]oxazine45.2 ± 3.5
6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine88.9 ± 5.1
3,4-dihydro-2H-benzo[b]oxazine> 100

Interpretation: This hypothetical data suggests that fluorination is critical for cytotoxic activity, as the parent compound is inactive. Furthermore, the position of the fluorine atom is a key determinant of potency, with the 8-fluoro isomer demonstrating the most significant activity.

Protocol 2: Mechanistic Validation via PI3Kα Kinase Inhibition Assay

Causality: Following the observation of potent cytotoxicity, the next logical step is to determine if this effect is mediated by a specific molecular target. The PI3K/Akt pathway is a critical cell survival pathway frequently dysregulated in cancer.[8] A direct enzymatic assay will confirm whether the compounds inhibit the PI3Kα kinase, providing a mechanistic link to the observed cytotoxicity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Benzoxazine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

Step-by-Step Methodology (HTRF Assay):

  • Reagents: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay kit for PI3Kα. Reagents include PI3Kα enzyme, PIP2 substrate, ATP, and a europium-labeled anti-phospho-PIP3 antibody.

  • Compound Plating: In a 384-well low-volume plate, dispense the four test compounds across a range of concentrations (e.g., 1 nM to 50 µM).

  • Enzyme Reaction: Add the PI3Kα enzyme, PIP2 substrate, and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665nm/620nm) and normalize the data to a no-inhibitor control. Plot the % inhibition against compound concentration and calculate the IC₅₀ value using non-linear regression.

Hypothetical Comparative Data:

CompoundPI3Kα Inhibition IC₅₀ (µM)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine 0.8 ± 0.1
5-Fluoro-3,4-dihydro-2H-benzo[b]oxazine5.3 ± 0.6
6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine15.1 ± 2.3
3,4-dihydro-2H-benzo[b]oxazine> 50

Interpretation: The enzymatic inhibition data strongly correlates with the cellular cytotoxicity data. The 8-fluoro isomer is the most potent inhibitor of PI3Kα, providing a clear mechanistic rationale for its superior performance in the MTT assay. This establishes a strong SAR, indicating that the electronic and steric properties conferred by the C8-fluorine are optimal for binding to the PI3Kα active site among this set of isomers.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the biological validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine. Through a comparative approach against its positional isomers, a clear structure-activity relationship can be established. The hypothetical data presented illustrates a plausible scenario where the 8-fluoro substitution confers potent and specific anticancer activity through the inhibition of the PI3Kα kinase.

Next Steps for a Lead Compound:

  • Orthogonal Target Validation: Confirm the on-target effect in cells using techniques like Western Blot to measure the phosphorylation levels of Akt, a downstream target of PI3K.

  • Selectivity Profiling: Screen the lead compound against a panel of other kinases to ensure selectivity and minimize potential off-target effects.

  • ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-likeness.

  • In Vivo Efficacy: Test the compound in a relevant animal model of cancer (e.g., a HepG2 xenograft model) to validate its efficacy in a biological system.

By following this structured, evidence-based approach, researchers can confidently validate the biological activity of novel chemical entities and make informed decisions in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Scaffold - A Privileged Motif in Drug Discovery

The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a well-established pharmacophore found in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties. The introduction of a fluorine atom at the 8-position of the benzoxazine ring is a strategic modification aimed at enhancing the molecule's pharmacological profile. Fluorine substitution is a common tactic in medicinal chemistry known to improve metabolic stability, binding affinity, and lipophilicity, which can translate to enhanced potency and better pharmacokinetic properties.

This guide will focus on elucidating the structure-activity relationships of analogues built upon the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine framework. By systematically examining the impact of various substituents at different positions of the benzoxazine ring system, we aim to provide a rational basis for the design of novel and more effective therapeutic agents.

Comparative Analysis of Biological Activities

While direct and extensive SAR studies on 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine analogues are not abundantly available in the public domain, we can infer valuable insights by examining related benzoxazine derivatives. The following sections present a comparative analysis of the biological activities of various substituted benzoxazine analogues, with a focus on antibacterial and anticancer activities, which are prominent for this class of compounds.

Antibacterial Activity

Benzoxazine derivatives have shown considerable promise as antibacterial agents.[3][4][5] The introduction of various substituents on the benzoxazine core can significantly modulate their potency and spectrum of activity.

Table 1: Comparative Antibacterial Activity of Substituted Benzoxazine Analogues

Compound IDCore ScaffoldR1 (Position 2)R2 (Position 3)R3 (Position 6)R4 (Position 7)Test Organism(s)Activity (MIC/Zone of Inhibition)Reference
Hypothetical 8-Fluoro Analogue 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazineVariousVariousVariousVariousGram-positive/Gram-negative bacteriaTo be determinedN/A
Analogue A3,4-dihydro-2H-benzo[b][1][2]oxazineHArylHHE. coli, P. aeruginosaGood activity at 100 µg/ml[4]
Analogue B3,4-dihydro-2H-benzo[b][1][2]oxazineHPhenylAcetylHVariousGood antimicrobial activity[4]
Analogue C2H-benzo[b][1][2]oxazin-3(4H)-one--HHE. coli, S. aureus, B. subtilisModerate to good[3]
Analogue DBenzoxazinyl-oxazolidinone-Oxazolidinone with triazolylmethyl side chainHHGram-positive bacteriaFourfold increase in activity vs. linezolid[6]

SAR Insights for Antibacterial Activity:

From the available data on related benzoxazine scaffolds, several key SAR trends can be identified:

  • Substitution at N-4: The nature of the substituent on the nitrogen atom of the oxazine ring is critical for activity. Aromatic and heteroaromatic substitutions have been shown to be favorable.

  • Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the oxazine ring can influence potency and selectivity.

  • Aromatic Ring Substitution: Electron-withdrawing groups on the benzene ring, such as halogens, can enhance antibacterial activity. This suggests that the 8-fluoro substituent in our core scaffold is likely to contribute positively to the antibacterial profile.

  • Fusion with other Heterocycles: Hybrid molecules, such as benzoxazinyl-oxazolidinones, have demonstrated significantly enhanced potency, highlighting a promising strategy for further analogue design.[6]

The 8-fluoro group, being a strong electron-withdrawing substituent, is anticipated to modulate the electronic properties of the aromatic ring, potentially leading to enhanced interactions with bacterial targets. Further focused studies are required to delineate the precise contribution of the 8-fluoro moiety in combination with other substituents.

Anticancer Activity

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold has also been explored for its potential as an anticancer agent, with several analogues showing promising activity against various cancer cell lines.[7][8] A notable area of investigation is their activity as phosphoinositide 3-kinase (PI3K) inhibitors.[7]

Table 2: Comparative Anticancer Activity of Substituted Benzoxazine Analogues

Compound IDCore ScaffoldR1 (Position 2)R2 (Position 4)R3 (Position 6)Target/Cell LineActivity (IC50)Reference
Hypothetical 8-Fluoro Analogue 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazineVariousVariousVariousVarious cancer cell linesTo be determinedN/A
Analogue E2H-benzo[b][1][2]oxazineHSubstituted phenylHHCT-116, MDA-MB-231, SNU638Potent antiproliferative activity[7]
Analogue F2H-benzo[b][1][2]oxazin-3(4H)-one-Substituted phenylHHCT-116, MDA-MB-231, SNU638Potent antiproliferative activity[7]
Analogue G3,4-dihydro-2H-benzo[1][2]oxazineHVariousHPI3K isoformsMulti-isoform PI3K inhibition

SAR Insights for Anticancer Activity:

  • PI3K Inhibition: The 3,4-dihydro-2H-benzo[1][2]oxazine scaffold has been successfully utilized to develop multi-isoform PI3K inhibitors. The SAR in this series is complex, with substitutions on both the benzoxazine core and appended functionalities playing a crucial role in determining potency and isoform selectivity.

  • Substitution Pattern: The substitution pattern on the aromatic ring and the nature of the group at the N-4 position are key determinants of anticancer activity.

  • Role of Fluorine: While specific data on 8-fluoro analogues is limited, fluorine substitution is a common strategy in the design of kinase inhibitors to enhance binding affinity and selectivity. It is plausible that an 8-fluoro substituent could favorably interact with the target protein, leading to improved potency.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold and for the evaluation of the antibacterial activity of its analogues.

General Synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Analogues

The synthesis of the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine core can be achieved through several established synthetic routes. A common approach involves the reaction of a suitably substituted 2-aminophenol with a 1,2-dihaloethane or a related synthon.

DOT Diagram: General Synthetic Scheme

G aminophenol 2-Amino-3-fluorophenol reaction Cyclization aminophenol->reaction dihaloethane 1,2-Dibromoethane dihaloethane->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 8-Fluoro-3,4-dihydro-2H- benzo[b][1,4]oxazine reaction->product

Caption: General synthetic route to the 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine core.

Step-by-Step Protocol:

  • Starting Materials: To a solution of 2-amino-3-fluorophenol (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2-3 eq.).

  • Addition of Cyclizing Agent: Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine.

Further diversification can be achieved by N-alkylation or N-arylation at the 4-position, or by introducing substituents at the 2- and 3-positions using appropriate starting materials or subsequent modifications.

In Vitro Antibacterial Activity Screening

The antibacterial activity of the synthesized analogues can be evaluated using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

DOT Diagram: Antibacterial Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solutions of test compounds serial_dilution Perform serial dilutions of compounds in 96-well plates compound_prep->serial_dilution media_prep Prepare bacterial culture and growth medium inoculation Inoculate wells with bacterial suspension media_prep->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C inoculation->incubation read_absorbance Read absorbance to determine bacterial growth incubation->read_absorbance determine_mic Determine MIC (lowest concentration with no visible growth) read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Prepare a bacterial inoculum of the desired strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a standard turbidity.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific class of analogues is currently limited, by drawing parallels from related benzoxazine derivatives, we can identify key structural features that are likely to influence biological activity. The strategic placement of a fluorine atom at the 8-position is expected to confer advantageous physicochemical properties, potentially leading to enhanced potency and improved pharmacokinetic profiles.

Future research should focus on the systematic synthesis and biological evaluation of a library of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine analogues with diverse substitutions at the N-4, C-2, and C-3 positions. Such studies will be crucial for establishing a comprehensive SAR and for identifying lead compounds for further preclinical development. The experimental protocols provided in this guide offer a solid foundation for initiating these investigations.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, a novel compound with therapeutic potential. While this specific molecule is not extensively characterized in public literature, its core benzo[b]oxazine structure is present in compounds exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide, therefore, hypothesizes an anti-inflammatory role for 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine and outlines a robust, self-validating methodology to compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

The experimental design is centered around the carrageenan-induced paw edema model, a highly reproducible and well-accepted assay for evaluating acute anti-inflammatory activity.[4] The objective is not merely to ascertain if the compound works, but to generate data that illuminates its potential mechanism of action relative to gold-standard comparators.

Part 1: Mechanistic Overview & Comparative Hypothesis

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[5][6] Prostaglandins are key mediators that drive the classic signs of acute inflammation: pain, swelling, and redness.[7][8]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[5][9]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate the inflammatory response.[5][9]

Our comparators are chosen to probe this pathway:

  • Indomethacin: A potent, non-selective COX inhibitor that blocks both COX-1 and COX-2.[9] Its efficacy is well-established, but its inhibition of COX-1 is also linked to gastrointestinal side effects.[7]

  • Celecoxib: A selective COX-2 inhibitor that primarily targets the inflammatory COX-2 enzyme, thereby reducing inflammation with a lower risk of the gastrointestinal issues associated with non-selective NSAIDs.[7][10]

Our central hypothesis is that 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine will exhibit significant anti-inflammatory activity by modulating the production of inflammatory mediators. This study is designed to determine if its efficacy and profile are more aligned with a non-selective COX inhibitor, a selective COX-2 inhibitor, or perhaps a novel mechanism entirely.

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Inflammation Inflammation (Edema, Pain) Prostaglandins_Inflammatory->Inflammation Cell_Injury Cell Injury / Inflammatory Stimuli Cell_Injury->Membrane_Phospholipids activates Phospholipase A2 Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Compound_X 8-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine Compound_X->COX2 Hypothesized Target

Caption: Hypothesized mechanism targeting the COX pathway.

Part 2: Comparative In Vivo Validation Workflow

This section details the experimental design and step-by-step protocols. The structure is designed to ensure reproducibility and generate robust, comparable data.

Experimental Design & Animal Model

The carrageenan-induced paw edema model in rats is the chosen assay. Subplantar injection of carrageenan induces a localized, acute, and highly reproducible inflammatory response.[4][8] This model is particularly useful because it is well-characterized and sensitive to inhibition by NSAIDs.[11]

  • Animal Species: Male Wistar rats (200-250g).

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days under controlled conditions (25±3°C, 12h light/dark cycle) with ad libitum access to food and water.[12]

  • Grouping (n=6 per group):

    • Group 1 (Negative Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).

    • Group 2 (Test Compound - Low Dose): 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (e.g., 10 mg/kg, p.o.).

    • Group 3 (Test Compound - High Dose): 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (e.g., 30 mg/kg, p.o.).

    • Group 4 (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group 5 (Positive Control): Celecoxib (20 mg/kg, p.o.).

Causality Insight: Using multiple doses of the test compound is critical for establishing a dose-response relationship. The chosen doses for the reference drugs are standard in this model and are known to produce a significant anti-inflammatory effect.

Experimental_Workflow Acclimatization Week 1: Animal Acclimatization (7 days) Grouping Day 0 (T=-60 min): Animal Grouping & Baseline Paw Volume (V₀) Measurement Acclimatization->Grouping Dosing Day 0 (T=-60 min): Oral Administration (Vehicle, Test Compound, Controls) Grouping->Dosing Inflammation Day 0 (T=0 min): Subplantar Injection of 0.1 mL 1% Carrageenan Dosing->Inflammation Measurement1 T=1h: Paw Volume (V₁) Inflammation->Measurement1 Measurement2 T=2h: Paw Volume (V₂) Measurement1->Measurement2 Measurement3 T=3h: Paw Volume (V₃) Measurement2->Measurement3 Measurement4 T=4h: Paw Volume (V₄) Measurement3->Measurement4 Measurement5 T=5h: Paw Volume (V₅) Measurement4->Measurement5 Euthanasia T=5h: Euthanasia & Tissue/Blood Collection Measurement5->Euthanasia Analysis Biomarker Analysis (PGE₂, TNF-α in paw tissue) & Data Analysis Euthanasia->Analysis

Caption: Chronological workflow of the in vivo experiment.

Step-by-Step Experimental Protocols

Protocol 1: Compound Administration & Baseline Measurement

  • Preparation: Prepare fresh solutions/suspensions of the test compound and positive controls in the vehicle on the day of the experiment.

  • Baseline Measurement (V₀): Using a digital plethysmometer, measure the volume of the right hind paw of each rat before any treatment. This is the baseline volume (V₀).

    • Trustworthiness Insight: A consistent and accurate baseline measurement is crucial for calculating the change in edema volume. Ensure the rat is gently restrained and the paw is immersed to the same anatomical mark each time.

  • Administration: Administer the assigned compound or vehicle orally (p.o.) via gavage. The volume is typically 10 mL/kg. This is done 60 minutes prior to the carrageenan injection to allow for absorption.[4]

Protocol 2: Induction of Inflammation & Edema Measurement

  • Induction (T=0): Sixty minutes after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[11][13]

    • Expertise Insight: The carrageenan injection is the inflammatory stimulus. A precise subplantar injection is key to a consistent inflammatory response.

  • Paw Volume Measurements (Vₜ): Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.[4] The peak edema is typically observed between 3 and 5 hours.[14]

Protocol 3: Post-Mortem Tissue Collection & Biomarker Analysis

  • Euthanasia: At the end of the experiment (5 hours post-carrageenan), euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection: Dissect the inflamed paw tissue. Homogenize a portion of the tissue in an appropriate buffer for biomarker analysis.

  • Biomarker Analysis: Centrifuge the tissue homogenate and collect the supernatant. Use commercially available ELISA kits to quantify the levels of key inflammatory mediators:

    • Prostaglandin E₂ (PGE₂): A direct product of the COX pathway. Its levels are expected to be high in the control group and reduced by effective COX inhibitors.

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in the inflammatory cascade.

    • Expertise Insight: Measuring both PGE₂ and TNF-α provides a more comprehensive picture. A compound that reduces edema but not PGE₂ might be acting through a non-COX-mediated pathway.

Part 3: Data Interpretation & Comparative Analysis

All quantitative data should be presented as Mean ± Standard Error of the Mean (SEM). Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Quantitative Data Summary

Table 1: Comparative Effect on Paw Edema Volume (mL)

Group N Dose (mg/kg) 1 hr 2 hr 3 hr 4 hr 5 hr
Vehicle Control 6 -
Compound X (Low) 6 10
Compound X (High) 6 30
Indomethacin 6 10

| Celecoxib | 6 | 20 | | | | | |

Data in the table represents the increase in paw volume (Vₜ - V₀).

Table 2: Percentage Inhibition of Edema at 5 hours

Group Dose (mg/kg) Mean Edema Increase (mL) % Inhibition
Vehicle Control - 0%
Compound X (Low) 10
Compound X (High) 30
Indomethacin 10

| Celecoxib | 20 | | |

% Inhibition is calculated as: [1 - (Edema_treated / Edema_control)] x 100.

Table 3: Effect on Inflammatory Biomarkers in Paw Tissue

Group Dose (mg/kg) PGE₂ (pg/mg tissue) TNF-α (pg/mg tissue)
Vehicle Control -
Compound X (Low) 10
Compound X (High) 30
Indomethacin 10

| Celecoxib | 20 | | |

Interpreting the Outcomes: A Logic-Based Assessment
  • Scenario A: Potent, Non-selective Inhibition: If 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine significantly reduces paw edema and strongly suppresses PGE₂ levels, similar to Indomethacin, it suggests a potent, non-selective COX-inhibitory mechanism.

  • Scenario B: COX-2 Selective Profile: If the compound effectively reduces edema and PGE₂ levels, comparable to Celecoxib, it would suggest a COX-2 selective profile. This is a highly desirable outcome, implying potent anti-inflammatory action with a potentially lower risk of GI side effects.

  • Scenario C: Novel Mechanism: If the compound reduces paw edema but has only a modest effect on PGE₂ levels (while perhaps strongly inhibiting TNF-α), this would point towards a novel mechanism of action, distinct from traditional NSAIDs. Such a result would warrant further investigation into other inflammatory pathways.

  • Scenario D: Lack of Efficacy: If the compound fails to significantly reduce paw edema compared to the vehicle control, it is considered ineffective in this model of acute inflammation at the tested doses.

This structured, comparative approach ensures that the in vivo validation of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine yields not just a binary "active/inactive" result, but provides deep, actionable insights into its pharmacological profile, guiding future development and optimization.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The human kinome represents a vast and fertile ground for therapeutic intervention, particularly in oncology. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a cornerstone of cell signaling, regulating proliferation, differentiation, and survival.[1][2] Its aberrant activation, through mutation or overexpression, is a well-established driver of various cancers, making it a prime therapeutic target.[3] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib (Iressa) and Erlotinib (Tarceva) has revolutionized the treatment landscape for certain malignancies, particularly non-small cell lung cancer (NSCLC).[4][5] These small molecules typically act by competitively binding to the ATP-binding site within the kinase domain, thereby blocking downstream signaling cascades.[1][4][6][7]

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities against a known kinase target. As a case study, we will outline the process for evaluating the inhibitory potential of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine , a compound with a benzoxazine scaffold that holds potential for kinase interaction, against the well-characterized EGFR.[8] This compound is not a widely recognized inhibitor, making it an excellent candidate to illustrate the rigorous process of hit-to-lead characterization.[8][9][10][11] We will benchmark its (hypothetical) performance against the established first-generation inhibitors, Gefitinib and Erlotinib .

The core principle of this guide is to establish a self-validating experimental workflow. Each step is designed not only to generate data but also to provide internal controls and cross-validation points, ensuring the trustworthiness and reproducibility of the findings.

The EGFR Signaling Axis: A Target for Therapeutic Intervention

Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] These phosphotyrosine sites serve as docking platforms for adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[1][3] EGFR TKIs prevent this initial autophosphorylation step, effectively shutting down these pro-growth signals.[6][7]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR EGFR-P EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activation PI3K PI3K P_EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival TKI Gefitinib/ Erlotinib/ Test Compound TKI->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of TKI intervention.

Experimental Framework: A Multi-tiered Approach to Inhibitor Characterization

Our benchmarking strategy is built on a two-tiered system:

  • Biochemical Assays: To determine the direct inhibitory effect on the isolated EGFR kinase enzyme.

  • Cell-Based Assays: To assess the compound's activity in a physiological context, measuring its ability to inhibit EGFR signaling and cellular proliferation.

Experimental_Workflow Start Start Biochemical_Assay Tier 1: Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Phospho Tier 2: Cell-Based Phospho-EGFR Assay (Confirm Target Engagement) Biochemical_Assay->Cell_Based_Phospho Cell_Proliferation Tier 2: Cell Proliferation Assay (Determine Cellular Potency) Cell_Based_Phospho->Cell_Proliferation Data_Analysis Comparative Data Analysis (Benchmark against Known Inhibitors) Cell_Proliferation->Data_Analysis Conclusion Conclusion on Inhibitory Profile Data_Analysis->Conclusion

Caption: Two-tiered experimental workflow for inhibitor characterization.

Tier 1: Biochemical Kinase Assay for IC50 Determination

Objective: To quantify the direct inhibitory potency of the test compound on purified EGFR kinase activity and compare it to Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) is the primary endpoint.

Causality Behind Experimental Choices: We employ a luminescence-based kinase assay that measures ATP consumption (as ADP production).[3] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It directly measures the catalytic event, providing a robust readout of enzyme activity.

Detailed Protocol: Luminescence-Based EGFR Kinase Assay
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[12] This composition ensures optimal pH, ionic strength, and reducing environment for the kinase.

    • Enzyme Preparation: Dilute recombinant human EGFR kinase to a final concentration of 5 nM in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near its Km (Michaelis-Menten constant) for EGFR to ensure competitive inhibitors can be accurately assessed.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine, Gefitinib, and Erlotinib in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold dilution) in DMSO to create a concentration gradient. This range should span from expected complete inhibition to no inhibition.

  • Assay Execution (384-well plate format):

    • Add 0.5 µL of serially diluted compounds to the appropriate wells. Include DMSO-only wells as a "no inhibitor" positive control (100% activity) and wells without enzyme as a negative control (0% activity).

    • Add 5 µL of the diluted EGFR enzyme to all wells except the negative controls.

    • Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.[12]

    • Initiate the kinase reaction by adding 45 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the assay.

    • Terminate the reaction and detect ADP production by adding a kinase detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's protocol.[13] This reagent depletes remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data by setting the positive control (DMSO) as 100% activity and the negative control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Cell-Based Assays for Physiological Relevance

Objective: To validate the biochemical findings in a cellular context. We will assess the compound's ability to inhibit EGFR autophosphorylation (target engagement) and its subsequent effect on cell viability.

Causality Behind Experimental Choices: A cell-based phospho-EGFR assay directly confirms that the compound can penetrate the cell membrane and engage its intended target.[14][15] A cell proliferation assay (e.g., MTS or CellTiter-Glo®) provides a functional readout of the compound's anti-cancer activity. We will use a human cancer cell line with high EGFR expression, such as A431, which is a standard model for such studies.

Protocol 1: Cell-Based Phospho-EGFR (Tyr1068) Assay
  • Cell Culture and Seeding:

    • Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed 20,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-6 hours to reduce basal EGFR activity.

    • Pre-treat the cells with serially diluted concentrations of the test compound and controls for 2 hours.

    • Stimulate EGFR phosphorylation by adding EGF ligand (e.g., 100 ng/mL) for 10 minutes. Include unstimulated controls.

  • Lysis and Detection:

    • Aspirate the media and lyse the cells using a lysis buffer provided with a cell-based ELISA or HTRF kit.[14][16][17] These kits contain protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Detect the levels of phosphorylated EGFR (at a key autophosphorylation site like Tyr1068) and total EGFR using a validated method like a sandwich ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[14][16][17] Normalizing the phospho-signal to the total protein signal accounts for any variations in cell number.

  • Data Analysis:

    • Calculate the percentage of inhibition of EGF-stimulated phosphorylation for each compound concentration.

    • Plot the data and determine the IC50 value as described for the biochemical assay.

Protocol 2: Cell Proliferation Assay
  • Cell Seeding:

    • Seed A431 cells in a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[18]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and controls.

    • Incubate for 72 hours, a duration that typically allows for multiple cell doublings.[18]

  • Viability Measurement:

    • Add a viability reagent such as MTS or CellTiter-Glo®.

    • MTS is a colorimetric assay where viable cells convert the tetrazolium salt into a formazan product.[18] CellTiter-Glo® is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

    • Measure absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to vehicle-treated control cells (100% viability).

    • Determine the IC50 (or GI50, 50% growth inhibition) value by plotting percent viability against the log of the compound concentration.

Comparative Data Summary

The results from these assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the novel compound's performance against the established benchmarks.

CompoundEGFR Kinase IC50 (nM)A431 p-EGFR IC50 (nM)A431 Proliferation IC50 (nM)
8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (Hypothetical Value)(Hypothetical Value)(Hypothetical Value)
Gefitinib (Benchmark) 10 - 40[19][20]15 - 80[20][21]13 - 100[20][21][22]
Erlotinib (Benchmark) 2 - 10[6][]5 - 50[6]50 - 500

Note: Literature values for benchmarks can vary based on specific assay conditions and cell lines used.

Interpretation and Trustworthiness

The trustworthiness of this benchmarking guide lies in its logical progression and cross-validation. A potent inhibitor should demonstrate:

  • Low nanomolar IC50 in the biochemical assay , indicating strong, direct interaction with the enzyme.

  • A comparable IC50 in the cell-based phospho-EGFR assay , confirming target engagement in a cellular environment. A significant rightward shift in potency (higher IC50) might suggest poor cell permeability or efflux by cellular transporters.

  • A corresponding inhibition of cell proliferation , demonstrating a functional anti-cancer effect. The IC50 for proliferation is often higher than for target phosphorylation, as downstream signaling may need to be inhibited by >90% to elicit a cytostatic or cytotoxic response.

By comparing the complete profile of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine to that of Gefitinib and Erlotinib, a researcher can make an informed decision about its potential as a lead candidate for further development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS No. 898832-40-1) is a fluorinated benzoxazine derivative increasingly utilized as a building block in medicinal chemistry.[3] Its proper disposal is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a direct, operational framework for the disposal of this compound, grounded in its specific chemical hazards and the regulatory landscape governing halogenated organic waste.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine dictates the stringent handling and disposal protocols required. The compound is classified with several key hazards that demand respect and caution.[1][2]

Hazard StatementGHS CodeDescriptionPictogram
Harmful if swallowedH302Ingestion may lead to adverse health effects.[1][2]GHS07 (Harmful)[1]
Causes skin irritationH315Direct contact can cause skin inflammation and irritation.[1][2]GHS07 (Harmful)[1]
Causes serious eye irritationH319Can cause significant, potentially damaging, eye irritation upon contact.[1][2]GHS07 (Harmful)[1]
May cause respiratory irritationH335Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]GHS07 (Harmful)[1]

Note: The hydrochloride salt is also listed as harmful in contact with skin (H312) and harmful if inhaled (H332); it is prudent to apply these precautions to the parent compound as well.[2]

The primary driver for its specific disposal pathway is the presence of a fluorine atom, which classifies it as a halogenated organic compound .[3][4] This is the single most important factor influencing its end-of-life management.

The Core Principle: Meticulous Segregation of Halogenated Waste

The segregation of halogenated and non-halogenated waste streams is a fundamental rule in laboratory waste management.[5][6][7] The rationale is threefold:

  • Regulatory Compliance: Environmental agencies like the EPA regulate the disposal of different waste categories. Halogenated compounds are often subject to specific treatment requirements.

  • Disposal Technology: The preferred method for destroying organic chemical waste is high-temperature incineration. However, the combustion of halogenated materials can produce acidic gases (e.g., hydrofluoric acid from fluorine-containing compounds) and other harmful products of incomplete combustion (PICs).[8][9] Facilities capable of handling this require specialized scrubbers and monitoring, making the process distinct and more costly than for non-halogenated waste.[4]

  • Cost Management: Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent waste contaminates the entire container, forcing it to be treated via the more expensive halogenated disposal route.[4]

Step-by-Step Disposal Protocol for 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine

This protocol ensures safety and compliance from the point of generation to final hand-off.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent exposure via inhalation, skin, or eye contact, as indicated by the compound's hazard profile.

  • Procedure:

    • Wear standard nitrile or neoprene gloves. Always check the glove manufacturer's guide for compatibility with fluorinated organic compounds.[4]

    • Wear a properly fitted laboratory coat.

    • Use ANSI-rated safety glasses or, preferably, chemical splash goggles.

    • Conduct all waste handling and consolidation within a certified chemical fume hood to mitigate inhalation risks.[4]

Step 2: Waste Collection and Container Management

  • Rationale: To ensure waste is contained safely and compatibly, clearly identified, and compliant with storage regulations.

  • Procedure:

    • Select a designated waste container specifically for "Halogenated Organic Liquid Waste." [4][5]

    • The container must be in good condition, constructed of a compatible material (e.g., polyethylene-lined steel or high-density polyethylene), and equipped with a screw-top, vapor-tight lid.[4][5]

    • Affix your institution's "Hazardous Waste" tag to the container before adding the first drop of waste.[4][5]

    • On the tag, clearly list all chemical constituents by their full name—do not use abbreviations or formulas.[5] For example: "Waste 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in Dichloromethane."

    • Keep the container closed at all times except when actively adding waste.[4][5] This is critical to prevent the release of volatile organic compounds (VOCs).

    • Crucially, do not mix this waste with non-halogenated solvents, strong acids or bases, oxidizers, or wastes containing heavy metals.[4][5]

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

  • Rationale: To store waste safely at the point of generation prior to collection by trained personnel, in accordance with regulatory standards.

  • Procedure:

    • Store the sealed waste container in a designated SAA. This area should be clearly marked.

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Place the container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[4]

    • Ensure the storage area is cool, dry, and well-ventilated.[4][7]

Step 4: Arranging for Final Disposal

  • Rationale: To ensure the waste is transported and disposed of by licensed professionals in accordance with all local, state, and federal regulations.

  • Procedure:

    • Once the waste container is nearly full (typically 75-90% capacity to allow for expansion), or if it has been stored for a set period (e.g., 3 months), arrange for its collection.[4][7]

    • Contact your institution’s Environmental Health and Safety (EHRS or EHS) department.[4]

    • Follow their specific procedure for requesting a waste pickup, which is often done via an online form or phone call.

    • Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[6]

Emergency Procedure: Small Spill Management

  • Rationale: To provide immediate, safe, and effective steps to contain and clean up a minor spill, protecting personnel and the environment.

  • Procedure:

    • Alert personnel in the immediate area.

    • If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency line.[5]

    • Ensure the area is well-ventilated by working within a fume hood or opening sashes.

    • Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad.[4]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a sealed, labeled bag or container. This cleanup debris must also be disposed of as halogenated hazardous waste.[4]

    • Request a waste pickup for the spill cleanup materials from your EHRS office.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

GstartWaste Generated Containing8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazineidentifyIdentify as Halogenated Organic Waste(due to Fluorine atom)start->identifyppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)identify->ppecontainerSelect Designated'HALOGENATED WASTE' Containerppe->containerlabelLabel Container with 'Hazardous Waste'& List Full Chemical Namescontainer->labelsegregateAdd Waste to Container(Keep Segregated from Non-Halogenated, etc.)label->segregatecloseKeep Container Securely ClosedWhen Not in Usesegregate->closestoreStore in Secondary Containmentwithin a Satellite Accumulation Area (SAA)close->storerequestWhen Full, Request Pickupfrom Institutional EHRSstore->requestendProfessional Disposal byLicensed Facilityrequest->end

Caption: Decision workflow for the safe disposal of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.

Navigating the Safe Handling of 8-Fluoro-3,4-dihydro-2H-benzo[b]oxazine: A Comprehensive Guide

Navigating the Safe Handling of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fluorinated heterocyclic compounds in pharmaceutical development necessitates a robust understanding of their safe handling and disposal. This guide provides essential, field-proven safety and logistical information for 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, moving beyond generic protocols to offer a framework of self-validating safety practices. Our focus is on the causality behind each recommendation, ensuring a deep-seated culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is a fluorinated benzoxazine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the available safety data for the compound and its structural analogs indicate several key hazards that must be addressed through rigorous safety protocols.[3][4][5][6]

GHS Hazard Classification:

Based on available data, 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The GHS pictogram associated with these hazards is the GHS07 (Exclamation Mark) .

This classification underscores the necessity for stringent personal protective equipment (PPE) to prevent exposure through ingestion, skin contact, eye contact, and inhalation. The fluorine moiety also requires special consideration due to the potential for the formation of hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., combustion).

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. A task-based risk assessment should always precede any work with this compound. The following recommendations are based on the known hazards and best practices for handling fluorinated aromatic compounds.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever handling 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in liquid or solid form.

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during heating, vortexing, or transferring large quantities), a full-face shield should be worn in addition to chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection against splashes.

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves: The choice of glove material is critical. Aromatic and halogenated hydrocarbons are known to be aggressive towards many common glove materials.[7]

    • Primary Recommendation: Butyl rubber or Viton® (fluorocarbon) gloves are recommended for extended contact due to their high resistance to aromatic and halogenated compounds.[8]

    • Secondary Recommendation: Nitrile gloves may be suitable for short-duration tasks, but it is crucial to be aware of their limitations. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection for incidental contact. Always inspect gloves for tears, pinholes, or signs of degradation before and during use. Change gloves immediately if contamination is suspected.

    • Not Recommended: Natural rubber (latex) and neoprene gloves generally offer poor resistance to aromatic and halogenated hydrocarbons and should be avoided.[8]

  • Protective Clothing:

    • A flame-resistant laboratory coat is required.

    • For larger-scale operations or when handling highly concentrated solutions, a chemical-resistant apron over the lab coat is recommended.

    • Ensure that clothing fully covers the arms and legs. Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation Hazards

All work with 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine that has the potential to generate dust or aerosols must be conducted within a certified chemical fume hood. In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary.

  • Respirator Type: An air-purifying respirator (APR) equipped with the appropriate cartridges is the minimum requirement.

  • Cartridge Selection: Use a black-coded Organic Vapor (OV) cartridge .[1][9] For operations that may also generate fine particles (e.g., handling the solid), a combination cartridge such as an Organic Vapor/P100 (HEPA) filter should be used.[10]

  • Fit Testing: A qualitative or quantitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal. Facial hair that interferes with the sealing surface of the respirator is not permitted.

  • Cartridge Change Schedule: Respirator cartridges have a limited service life and must be replaced on a regular schedule. This schedule should be based on the frequency and intensity of use, the concentration of the contaminant, and the manufacturer's recommendations.[1][11] In the absence of specific data, cartridges should be changed at the end of each shift or sooner if any odor or taste is detected.

PPE Selection Workflow

PPE_Selectioncluster_assessmentRisk Assessmentcluster_ppePPE SelectionStartTask Involving8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazineRiskPotential for Splash,Aerosol, or Dust?Start->RiskLowRiskMinimum PPE:- Chemical Splash Goggles- Lab Coat- Nitrile (Double-Gloved) or  Butyl/Viton® GlovesRisk->LowRisk No HighRiskEnhanced PPE:- Full-Face Shield & Goggles- Chemical-Resistant Apron- Butyl/Viton® Gloves- Respirator (OV/P100)Risk->HighRisk Yes captionPPE Selection Workflow

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Step-by-Step Safe Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Donning PPE:

    • Put on a flame-resistant lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Select and inspect the appropriate chemical-resistant gloves (Butyl rubber, Viton®, or double-layered nitrile).

  • Handling and Use:

    • Perform all manipulations of the compound, including weighing and transfers, within the designated area of the chemical fume hood.

    • Use a spatula for transferring the solid material to minimize dust generation.

    • If working with solutions, use a pipette or other appropriate liquid handling device. Avoid pouring directly from large containers to smaller ones when possible.

    • Keep all containers of 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine sealed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Safe Handling Workflow

Handling_WorkflowPrep1. Preparation- Designate Fume Hood Area- Verify Safety Equipment- Assemble MaterialsDonning2. Don PPE- Lab Coat- Goggles- Appropriate GlovesPrep->DonningHandling3. Handling in Fume Hood- Weighing & Transfers- Minimize Dust/Aerosols- Keep Containers SealedDonning->HandlingPostHandling4. Post-Handling- Decontaminate Surfaces- Doff & Dispose of PPE- Wash HandsHandling->PostHandlingcaptionSafe Handling Workflow

Caption: Step-by-step workflow for the safe handling of the compound.

Spill and Emergency Procedures

Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill with an absorbent material that is compatible with the spilled chemical (e.g., vermiculite, sand, or a commercial spill pillow).

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Large Spills or Spills Outside of a Fume Hood:

  • Evacuate the area immediately.

  • Alert others and restrict access to the area.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated compounds requires special consideration due to their persistence and the potential for the formation of hazardous byproducts during treatment.[12]

  • Waste Segregation: All waste contaminated with 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, including excess material, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed chemical waste management company.[13] This is necessary to ensure the complete destruction of the C-F bonds.[12]

  • Regulatory Compliance: Always consult your institution's EHS office for specific waste disposal procedures.[14] Do not dispose of this compound down the drain or in the regular trash.

Storage

Store 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

By adhering to these detailed protocols, researchers can confidently and safely work with 8-Fluoro-3,4-dihydro-2H-benzo[b][1][2]oxazine, ensuring the integrity of their research and the safety of all laboratory personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.